Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXIMKCWBPTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296367 | |
| Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-81-1 | |
| Record name | 3133-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzo[b]thiophene scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of substituents on the benzo[b]thiophene core allows for the fine-tuning of its pharmacological profile, making the development of efficient synthetic routes to novel derivatives a key focus for researchers.
Introduction to this compound
This compound is a derivative of the benzo[b]thiophene ring system. The electron-rich sulfur atom in the thiophene ring plays a crucial role in the biological activities of these compounds by interacting with various biological targets.[2] This particular derivative, with a methyl group at the 3-position and a methyl carboxylate at the 2-position, presents a valuable scaffold for further chemical modification in the development of new therapeutic agents and functional materials.
Synthetic Approaches: A Mechanistic Perspective
Several synthetic strategies can be envisioned for the construction of the this compound core. The choice of a particular route is often dictated by the availability of starting materials, desired yield, and scalability. A highly convergent and efficient approach is the modified Fiesselmann thiophene synthesis, which allows for the construction of the substituted thiophene ring in a single step.[4]
Proposed Synthetic Pathway: Modified Fiesselmann Synthesis
The proposed synthesis of this compound involves the reaction of a substituted o-chlorobenzaldehyde with methyl thioglycolate. This method offers a direct route to the desired benzo[b]thiophene core.
Caption: Proposed synthetic pathway for this compound.
This one-pot reaction proceeds via an initial S-alkylation of methyl thioglycolate with 2-chloro-3-methylbenzaldehyde, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic benzo[b]thiophene ring system. The use of microwave irradiation has been shown to dramatically reduce reaction times for similar transformations.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-methylbenzaldehyde
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.0 equivalent) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add a solution of 2-chloro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are essential.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group at the 3-position, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will provide information about their relative positions on the benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzo[b]thiophene core, and the methyl carbons.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.8-8.0 (m, 2H) | Aromatic CH |
| ~ 7.3-7.5 (m, 2H) | Aromatic CH |
| ~ 3.9 (s, 3H) | -OCH₃ |
| ~ 2.5 (s, 3H) | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-H and C=C bonds of the aromatic system.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | ~ 1720-1740 | C=O stretch (ester) | | ~ 3000-3100 | Aromatic C-H stretch | | ~ 1450-1600 | Aromatic C=C stretch | | ~ 1200-1300 | C-O stretch (ester) |
The region below 1500 cm⁻¹ is considered the fingerprint region and provides a unique pattern for the compound.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀O₂S), the molecular ion peak [M]⁺ would be expected at m/z = 206.
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion peak at m/z 206.
-
[M-OCH₃]⁺: Loss of the methoxy group from the ester, resulting in a fragment at m/z 175.
-
[M-COOCH₃]⁺: Loss of the entire methyl carboxylate group, leading to a fragment at m/z 147.
Caption: Predicted mass spectral fragmentation of this compound.
Conclusion
This technical guide outlines a reliable synthetic route and a comprehensive characterization protocol for this compound. The proposed modified Fiesselmann synthesis provides an efficient method for accessing this valuable scaffold. The detailed characterization data, including predicted NMR, IR, and MS results, will serve as a crucial reference for researchers working on the synthesis and application of novel benzo[b]thiophene derivatives in drug discovery and materials science. The structural insights gained from these analytical techniques are fundamental to understanding the structure-activity relationships of this important class of heterocyclic compounds.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester - PrepChem.com. Retrieved from [Link]
-
A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
Supplier CAS No 3133-81-1 - BuyersGuideChem. Retrieved from [Link]
-
Gewald reaction - Wikipedia. Retrieved from [Link]
-
3-Methylbenzo[b]thiophene-2-carboxaldehyde - the NIST WebBook. Retrieved from [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. Retrieved from [Link]
-
3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem - NIH. Retrieved from [Link]
-
Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem. Retrieved from [Link]
-
Methyl thenoate | C6H6O2S | CID 79340 - PubChem - NIH. Retrieved from [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. (2015-05-12). Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017-09-29). Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. Retrieved from [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Retrieved from [Link]
-
Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts | Organic Letters - ACS Publications. (2017-12-14). Retrieved from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Retrieved from [Link]
- US4847386A - Process for preparing thiophene derivatives - Google Patents.
-
First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed. Retrieved from [Link]
-
Fiesselmann thiophene synthesis through equivalents : r/OrganicChemistry - Reddit. (2021-04-19). Retrieved from [Link]
-
4 - The Royal Society of Chemistry. Retrieved from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Retrieved from [Link]
-
Fiesselmann thiophene synthesis - Filo. Retrieved from [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science. As a "privileged structure," its rigid, lipophilic framework is present in numerous pharmacologically active agents and functional organic materials. Substituted benzo[b]thiophenes exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.[1] This guide focuses on a key derivative, Methyl Benzo[b]thiophene-2-carboxylate, a versatile intermediate that serves as a pivotal building block for the synthesis of more complex, high-value molecules.[2] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutic agents and advanced materials.[3]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. These characteristics dictate everything from solvent choice and reaction conditions to purification strategy and appropriate storage.
Nomenclature and Structural Information
-
Systematic IUPAC Name: Methyl 1-benzothiophene-2-carboxylate
-
Common Synonyms: Methyl benzo[b]thiophene-2-carboxylate, Benzo[b]thiophene-2-carboxylic acid methyl ester, Methyl thianaphthene-2-carboxylate[4]
-
CAS Number: 22913-24-2[4]
-
Molecular Formula: C₁₀H₈O₂S[4]
-
Molecular Weight: 192.23 g/mol [4]
-
Chemical Structure:
Physicochemical Data
The key physical properties of Methyl Benzo[b]thiophene-2-carboxylate are summarized in the table below. This data is critical for planning experimental work, including reaction setup, workup, and purification. The solid nature and defined melting point range are indicative of a compound with good crystallinity, which is advantageous for purification by recrystallization.
| Property | Value | Source(s) |
| Physical Form | Light yellow to yellow solid | [2] |
| Melting Point | 70-74 °C | [2][4] |
| Boiling Point | 304.6 ± 15.0 °C (Predicted) | [2] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water | [3] |
Spectral Data & Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretching band is expected in the region of 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester. Additional significant peaks will include C-O stretching (around 1250-1300 cm⁻¹) and aromatic C=C and C-H stretching and bending vibrations.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to be highly informative:
-
~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group.
-
~7.3-7.5 ppm (multiplet, 2H): A complex signal arising from the protons at the C5 and C6 positions of the benzene ring.
-
~7.8-8.0 ppm (multiplet, 2H): A multiplet corresponding to the protons at the C4 and C7 positions.
-
~8.1 ppm (singlet, 1H): A distinct singlet for the lone proton on the thiophene ring at the C3 position.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum should display 10 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key expected signals include the ester carbonyl carbon (~163 ppm), the methyl ester carbon (~52 ppm), and eight signals in the aromatic region (approximately 122-142 ppm).
Synthesis and Manufacturing
The most direct and industrially relevant method for preparing Methyl Benzo[b]thiophene-2-carboxylate is the acid-catalyzed esterification of its corresponding carboxylic acid, a process known as Fischer esterification. This method is favored for its high efficiency, use of inexpensive reagents, and straightforward procedure.
Synthesis Pathway Overview
The synthesis begins with the commercially available Benzo[b]thiophene-2-carboxylic acid and proceeds via direct esterification. The reaction is an equilibrium process, and is driven to completion by using a large excess of the alcohol (methanol), which serves as both a reagent and the solvent. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.
Caption: Fischer Esterification workflow for Methyl Benzo[b]thiophene-2-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for Fischer esterification.[5]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid (1.0 eq.)
-
Methanol (reagent grade, ~20 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq.)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzo[b]thiophene-2-carboxylic acid (1.0 eq.).
-
Reagent Addition: Add methanol in sufficient quantity to fully dissolve the starting material and act as the reaction solvent (~20 volumes).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 g for a 1.0 g scale reaction). Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate to the reaction mixture until gas evolution ceases. This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Trustworthiness Check: This neutralization is crucial to prevent hydrolysis of the ester product during the subsequent aqueous workup.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then with saturated brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to light-yellow solid. A reported yield for this procedure is approximately 97%.[5]
Chemical Reactivity and Synthetic Applications
Methyl Benzo[b]thiophene-2-carboxylate is a bifunctional molecule; its reactivity is governed by the ester group and the heterocyclic aromatic core. This dual reactivity makes it a valuable precursor for a wide array of more complex molecules.
Key Reactions of the Ester Functional Group
The methyl ester at the 2-position is the primary site for synthetic elaboration.
-
Hydrolysis (Saponification): The most fundamental reaction is the base-catalyzed hydrolysis of the ester back to the parent Benzo[b]thiophene-2-carboxylic acid.[1] This is often a necessary step to activate the molecule for subsequent amide bond formation.
-
Amidation: The ester can react directly with amines, often at elevated temperatures, or be converted to the more reactive acyl chloride (using thionyl chloride) or activated with peptide coupling reagents to form amide bonds under milder conditions.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (benzo[b]thiophen-2-yl)methanol. This alcohol is another key intermediate for further functionalization.
-
Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) readily converts the ester into the corresponding acyl hydrazide. This derivative is a crucial precursor for synthesizing various heterocyclic systems like 1,3,4-oxadiazoles and acylhydrazones, which have shown significant antimicrobial activity.[1]
Caption: Key synthetic transformations of the ester group.
Reactivity of the Aromatic Core
The benzo[b]thiophene ring system is generally less reactive towards electrophilic aromatic substitution than benzene itself. The electron-withdrawing nature of the 2-carboxylate group further deactivates the ring, particularly the thiophene portion. However, reactions such as nitration or halogenation can be forced under harsh conditions, typically directing to the 5- or 7-positions on the benzene ring.
Applications in Drug Discovery
This molecule is primarily used as an intermediate. By transforming the ester group as described above, medicinal chemists can readily access libraries of compounds for biological screening. For example, the synthesis of acylhydrazones from the corresponding hydrazide has been a successful strategy in the development of novel antibacterial agents targeting multidrug-resistant Staphylococcus aureus.[1] The carboxylic acid, obtained via hydrolysis, serves as a handle for creating vast amide libraries, a common strategy in lead optimization campaigns.
Safety and Handling
Proper handling of all chemicals is paramount to ensuring laboratory safety. Based on available data, Methyl Benzo[b]thiophene-2-carboxylate should be handled with care, assuming it shares the irritant properties of its parent acid.
Hazard Identification
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]
-
Signal Word: Warning[4]
-
Primary Hazards: The compound is an irritant to the skin, eyes, and respiratory system. Inhalation of dust or direct contact should be avoided.[2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2] Recommended storage temperature is 2-8°C.[2]
Disposal
Dispose of waste material in accordance with all local, regional, and national regulations. The compound should be treated as chemical waste and disposed of through a licensed contractor. Do not allow it to enter the environment.
References
-
D. Luc, F. G. G. F. Fresneda, P. G. D. V. D. D. A. D. V. M. D. C. F. F. G. A. I. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. [Link]
- Beck, C., et al. (1990). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry.
-
Guesmi, Z., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid - High purity. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL BENZO[B]THIOPHENE-2-CARBOXYLATE | 22913-24-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound built upon the benzo[b]thiophene scaffold. This core structure, consisting of a benzene ring fused to a thiophene ring, is a recognized "privileged structure" in medicinal chemistry. Its derivatives have shown a wide array of biological activities, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications in the pharmaceutical sciences.
Chemical Identity and Properties
-
IUPAC Name: methyl 3-methyl-1-benzothiophene-2-carboxylate[1]
-
CAS Number: 3133-81-1[1]
-
Molecular Formula: C₁₁H₁₀O₂S[1]
-
Molecular Weight: 206.26 g/mol [1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 102-105 °C | [1] |
| Boiling Point | 313 °C at 760 mmHg | ChemSynthesis[1] |
| Appearance | Solid | N/A |
| SMILES | COC(=O)C1=C(C)C2=C(S1)C=CC=C2 | [1] |
| InChIKey | FDBXIMKCWBPTDG-UHFFFAOYAR | [1] |
Synthesis of this compound
The synthesis of the title compound is logically approached in two main stages: the formation of the core heterocyclic system, 3-methylbenzo[b]thiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid to yield the final methyl ester.
Part 1: Synthesis of 3-methylbenzo[b]thiophene-2-carboxylic acid
Several synthetic routes are available for the construction of the benzo[b]thiophene ring system. A common and effective method involves the reaction of a substituted thiophene with reagents that facilitate the annulation of the benzene ring. One such approach is outlined below.
Workflow for the Synthesis of 3-methylbenzo[b]thiophene-2-carboxylic acid
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 3-methylbenzo[b]thiophene-2-carboxylic acid
This protocol is a representative procedure based on established organometallic reactions.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-halo-3-methylthiophene (e.g., 2-bromo-3-methylthiophene) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath and then poured slowly onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Acidification and Isolation: After the excess dry ice has sublimed, the reaction mixture is quenched with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-methylbenzo[b]thiophene-2-carboxylic acid. The product can be further purified by recrystallization.
Part 2: Esterification to this compound
The most direct method for the synthesis of the title compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method.
Workflow for Fischer Esterification
Caption: Fischer esterification process.
Experimental Protocol: Fischer Esterification
This is a generalized procedure that can be adapted for the specific substrate.[2][3]
-
Reaction Setup: 3-methylbenzo[b]thiophene-2-carboxylic acid is dissolved in an excess of methanol in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reflux: A reflux condenser is attached, and the mixture is heated to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Applications in Drug Discovery and Medicinal Chemistry
The benzo[b]thiophene scaffold is a key pharmacophore in a number of clinically used drugs and is a focal point of significant research in medicinal chemistry.[4][5] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities.
Potential Therapeutic Areas for this compound Derivatives:
-
Antimicrobial Agents: The benzo[b]thiophene nucleus is present in several compounds with potent antibacterial and antifungal properties.[4][5] Further derivatization of the title compound could lead to the discovery of new antimicrobial agents to combat drug-resistant pathogens.
-
Anticancer Agents: Numerous benzo[b]thiophene derivatives have been investigated for their potential as anticancer drugs.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.
-
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic potential of benzo[b]thiophene derivatives has also been explored, suggesting that analogs of the title compound could be developed for the treatment of inflammatory conditions and pain.[4][5]
-
Other CNS Applications: The structural features of benzo[b]thiophenes have also been incorporated into molecules targeting the central nervous system, including antidepressants.[4][5]
The methyl ester functionality of the title compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other functional groups. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research laboratories. The rich pharmacology of the benzo[b]thiophene scaffold suggests that derivatives of the title compound are promising candidates for future drug discovery efforts in a variety of disease areas. Further investigation into the biological activities of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, National Center for Biotechnology Information, 2022-01-14. [Link]
-
Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
-
3-Methylbenzo[b]thiophene. PubChem, National Center for Biotechnology Information. [Link]
- Method for producing 3-methyl-2-thiophenecarboxylic acid.
-
methyl 3-methyl-1-benzothiophene-2-carboxylate. ChemSynthesis. [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. [Link]
-
Lab5 procedure esterification. University of Colorado Boulder. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC, National Center for Biotechnology Information, 2024-09-11. [Link]
-
Esterification Experiment. AWS. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
Methyl thenoate. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds of significant scientific interest.[1] Its unique electronic and structural properties have established it as a versatile scaffold in both medicinal chemistry and materials science. In the pharmaceutical realm, benzo[b]thiophene derivatives have been successfully incorporated into a range of therapeutic agents, including selective estrogen receptor modulators like Raloxifene, and kinase inhibitors targeting enzymes such as LIMK and PIM kinases.[1] The scaffold's rigid, planar structure and the presence of the sulfur heteroatom allow for specific interactions with biological targets. Beyond medicine, the extended π-system of the benzo[b]thiophene core makes it a valuable component in the design of organic semiconductors and other advanced materials.[1]
This guide provides a detailed examination of a specific derivative, Methyl 3-methylbenzo[b]thiophene-2-carboxylate . We will explore its molecular structure, conformational possibilities, a robust synthetic pathway, and its potential as a key building block for the development of novel bioactive compounds and functional materials.
Synthesis of this compound: A Reliable and Accessible Route
A key aspect for the utility of any chemical scaffold is its accessibility. A straightforward and high-yielding synthesis is paramount. For this compound, a highly reliable synthetic approach involves the esterification of its corresponding carboxylic acid, 3-methylbenzo[b]thiophene-2-carboxylic acid , which is commercially available (CAS 3133-78-6).[2] The Fisher esterification is a classic and robust method for this transformation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Fisher Esterification
-
To a solution of 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in methanol (acting as both solvent and reagent, typically 10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Heat the reaction mixture to reflux and maintain for a period of 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Molecular Structure and Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts for the protons and carbons of the target molecule. These predictions are based on the known effects of substituents on aromatic rings and data from similar benzo[b]thiophene structures.[3]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | 7.8 - 8.0 | d | ~8.0 | Downfield shift due to proximity to the thiophene sulfur and benzene ring. |
| H7 | 7.8 - 8.0 | d | ~8.0 | Similar environment to H4. |
| H5 / H6 | 7.3 - 7.5 | m | - | Complex multiplet from coupling to adjacent aromatic protons. |
| O-CH₃ (Ester) | ~3.9 | s | - | Typical range for a methyl ester. |
| C3-CH₃ | ~2.5 | s | - | Typical range for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 162 - 165 | Characteristic carbonyl carbon of an ester. |
| C2 | 135 - 140 | Quaternary carbon attached to the ester group. |
| C3 | 130 - 135 | Quaternary carbon attached to the methyl group. |
| C3a / C7a | 138 - 142 | Quaternary carbons at the fusion of the two rings. |
| C4 / C5 / C6 / C7 | 122 - 128 | Aromatic carbons of the benzene ring. |
| O-CH₃ (Ester) | ~52 | Methyl carbon of the ester group. |
| C3-CH₃ | ~15 | Methyl carbon attached to the thiophene ring. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1720-1730 cm⁻¹ , characteristic of the C=O stretch of the ester carbonyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ , and C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₀O₂S, MW = 206.26 g/mol ).
Conformational Analysis
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its interactions with other molecules, including biological receptors. The conformation of this compound is primarily determined by the orientation of the methyl ester group at the C2 position.
The benzo[b]thiophene ring system itself is largely planar. The key conformational flexibility arises from the rotation around the single bond between the C2 carbon of the thiophene ring and the carbonyl carbon of the ester group. This rotation gives rise to two principal planar conformers: the s-trans and s-cis forms.
Caption: Conformational equilibrium between the s-trans and s-cis rotamers of the methyl ester group.
In the s-trans conformer, the carbonyl oxygen of the ester is pointing away from the sulfur atom of the thiophene ring. In the s-cis conformer, the carbonyl oxygen is directed towards the sulfur atom. The relative stability of these two conformers is influenced by a balance of steric and electronic factors.
-
Steric Hindrance: The methyl group at the C3 position introduces steric bulk. In the s-cis conformation, there would be significant steric repulsion between the C3-methyl group and the methoxy group of the ester. This steric clash would likely destabilize the s-cis conformer.
-
Electronic Interactions: While non-covalent sulfur-oxygen interactions can be favorable in some systems, the steric hindrance from the adjacent methyl group in this specific molecule is expected to be the dominant factor.
Therefore, it is highly probable that the s-trans conformer is the significantly more stable and populated conformation for this compound in solution.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound have not been extensively reported, its structural features make it an attractive starting point for the synthesis of new bioactive molecules. The benzo[b]thiophene scaffold is a known pharmacophore in a variety of therapeutic areas.[1] The ester functionality at the C2 position is a versatile handle for further chemical modifications, such as:
-
Amide Formation: Reaction with various amines to generate a library of amides, which could be screened for a range of biological activities, including as kinase inhibitors or antimicrobial agents.
-
Hydrazide Formation: Treatment with hydrazine can lead to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic systems with potential pharmacological properties.
-
Reduction: Reduction of the ester to the corresponding alcohol provides another point for diversification.
In the field of materials science, the rigid, planar, and electron-rich benzo[b]thiophene core suggests that derivatives of this molecule could be explored for applications in organic electronics.
Conclusion
This compound is a structurally interesting molecule with a readily accessible synthetic route. Its conformation is likely dominated by the sterically favored s-trans orientation of the methyl ester group. While its own biological profile is yet to be fully elucidated, its value as a versatile building block for the synthesis of more complex molecules in both medicinal chemistry and materials science is clear. The information provided in this guide serves as a solid foundation for researchers looking to explore the potential of this and related benzo[b]thiophene derivatives.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(53), 42425–42435. [Link]
-
PubChem. (n.d.). 3-Methylbenzo[b]thiophene. Retrieved January 22, 2026, from [Link]
Sources
Methyl 3-methylbenzo[b]thiophene-2-carboxylate: A Technical Guide to Investigating Its Potential Biological Activities
Introduction: The Prominence of the Benzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] Notable examples of drugs based on this scaffold include Raloxifene, used for osteoporosis treatment, and Zileuton, an anti-asthmatic agent.[2] This guide focuses on a specific derivative, Methyl 3-methylbenzo[b]thiophene-2-carboxylate, and outlines a technical framework for exploring its potential therapeutic applications. While direct studies on this particular molecule are limited, by examining the structure-activity relationships of analogous compounds, we can postulate and design experimental workflows to elucidate its biological profile.
Postulated Biological Activities and Mechanistic Rationale
Based on the extensive research into benzo[b]thiophene derivatives, we can hypothesize several potential biological activities for this compound. The presence of the methyl group at the 3-position and the methyl carboxylate at the 2-position are key determinants of its potential interactions with biological targets.
Potential Anticancer Activity
Benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents.[1][2][3] Some derivatives function by inhibiting tubulin polymerization, a critical process in cell division, while others target specific signaling pathways involved in tumor growth and metastasis.[2][3] For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is crucial for cancer cell proliferation, migration, and invasion.[3][4]
The structural features of this compound suggest it could be investigated as a potential anticancer agent. The core scaffold is a known pharmacophore, and the substituents may modulate its activity and selectivity.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a comprehensive workflow for evaluating the potential anticancer properties of this compound.
Caption: Workflow for investigating the anticancer potential of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. Add the compound to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Potential Antimicrobial Activity
The benzo[b]thiophene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][5] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
The structural characteristics of this compound, including its lipophilicity and potential for hydrogen bonding, suggest it may possess antimicrobial properties.
Experimental Workflow for Antimicrobial Activity Screening
The following diagram illustrates a standard workflow for assessing the antimicrobial efficacy of the target compound.
Caption: Workflow for the evaluation of antimicrobial activity.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class.[7] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[7] Benzo[b]thiophene derivatives have also been investigated as inhibitors of mitogen-activated protein kinase (MAPK) pathways, which are crucial in the production of pro-inflammatory cytokines.[8]
Given the prevalence of anti-inflammatory activity within the broader class of thiophene and benzo[b]thiophene derivatives, it is plausible that this compound could exhibit similar properties.
Experimental Workflow for Anti-inflammatory Activity Screening
This workflow outlines the steps to investigate the potential anti-inflammatory effects of the compound.
Caption: Workflow for investigating anti-inflammatory potential.
Detailed Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, we can extrapolate from related structures:
-
Benzo[b]thiophene Core: This is the essential pharmacophore for the observed biological activities.
-
2-Carboxylate Group: The ester at this position can influence the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins. It can also be a site for metabolic modification.
-
3-Methyl Group: Small alkyl substitutions at the 3-position can impact the steric and electronic properties of the molecule, potentially influencing binding affinity and selectivity for specific biological targets.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experimental workflows.
| Biological Activity | Assay | Test System | Result (e.g., IC50, MIC) |
| Anticancer | MTT Assay | MDA-MB-231 | To be determined |
| MTT Assay | HepG2 | To be determined | |
| Antimicrobial | Broth Microdilution | S. aureus | To be determined |
| Broth Microdilution | E. coli | To be determined | |
| Anti-inflammatory | NO Production | RAW 264.7 | To be determined |
| COX-2 Inhibition | Enzyme Assay | To be determined |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of benzo[b]thiophenes. Based on extensive literature on analogous compounds, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for elucidating the biological activity profile of this compound. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined screening assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile, paving the way for its potential development as a novel therapeutic agent.
References
-
El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
Gouda, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Hickey, M. J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. [Link]
-
Sisco Chemical. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
Gomes, P. A. T. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]
-
Li, J., et al. (2024). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... ResearchGate. [Link]
-
El-Sayed, W. A., & Ali, O. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
-
Tirlapur, V. K., et al. (2014). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
-
KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]
-
PubMed. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
Al-Ostath, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-depth Technical Guide: Methyl 3-methylbenzo[b]thiophene-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for designing novel therapeutic agents and functional organic materials. This technical guide focuses on a key derivative, Methyl 3-methylbenzo[b]thiophene-2-carboxylate , exploring its synthesis, chemical reactivity, and strategic application as a versatile building block. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illustrate its role in constructing complex, biologically relevant molecules, particularly kinase inhibitors and other targeted therapeutics.
Introduction: The Significance of the Benzo[b]thiophene Core
The fusion of a benzene ring with a thiophene ring gives rise to benzo[b]thiophene, a scaffold that has garnered immense interest in drug discovery. This core structure is present in a number of clinical agents, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal Sertaconazole. [1]The sulfur atom imparts specific electronic characteristics, and the planar, rigid structure provides a well-defined framework for orienting functional groups to interact with biological targets.
Derivatives of benzo[b]thiophene exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. [2]this compound, in particular, serves as an ideal starting point for synthetic campaigns. The methyl ester at the C-2 position is a versatile chemical handle, readily converted into a wide array of functional groups such as amides, carboxylic acids, alcohols, and hydrazides. The methyl group at the C-3 position, while less reactive, influences the electronic nature and steric environment of the thiophene ring, which can be crucial for target binding and metabolic stability.
This guide provides a comprehensive overview of the synthetic utility of this key intermediate, bridging fundamental organic chemistry with practical applications in the development of next-generation therapeutics.
Synthesis of the Core Building Block
A robust and scalable synthesis of the title compound is paramount for its use in extensive research and development programs. One of the most reliable and efficient methods involves the condensation of an appropriately substituted benzaldehyde with a thioglycolate ester.
Recommended Synthetic Pathway: Condensation and Cyclization
A common and effective route is the reaction between 2-fluoro-6-methylbenzaldehyde and methyl thioglycolate. The choice of a fluorine atom as the leaving group on the benzaldehyde is strategic; its high electronegativity activates the ortho position for nucleophilic aromatic substitution by the thiolate anion generated in situ.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Materials: 2-fluoro-6-methylbenzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-fluoro-6-methylbenzaldehyde (1.0 eq.) in anhydrous DMF, add methyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Stir the mixture at 60 °C for 2-4 hours. The use of microwave irradiation can significantly reduce reaction times, often to as little as 15 minutes at 90 °C. [1] 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to afford the pure this compound.
-
-
Causality and Justification:
-
Base: Potassium carbonate is a mild and cost-effective base sufficient to deprotonate the thiol of methyl thioglycolate, forming the nucleophilic thiolate. Stronger bases are generally not required and may lead to side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution, as it effectively solvates the potassium cation without solvating the thiolate anion, thus enhancing its nucleophilicity.
-
Microwave Heating: The significant rate enhancement observed with microwave heating is attributed to efficient and uniform heating of the polar solvent, which accelerates the reaction kinetics. [1]
-
The Versatility of the Building Block: Key Transformations
The synthetic power of this compound lies in the reactivity of its ester functional group. This group serves as a gateway to a multitude of other functionalities, allowing for extensive derivatization.
Saponification to the Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and often necessary first step for many subsequent transformations, such as amide bond formation.
-
General Protocol: The ester is treated with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF) at room temperature or with gentle heating. [2][3]Subsequent acidification yields the carboxylic acid.
-
Expert Insight: The choice of LiOH in a THF/water mixture is often preferred for complex molecules as it can be effective at lower temperatures, minimizing the risk of side reactions on sensitive functional groups. [4]
Conversion to Amides
Amide bond formation is one of the most important reactions in medicinal chemistry. The corresponding carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. These derivatives have been explored as potent anticancer agents. [5]
Formation of Acylhydrazides
Caption: Key transformations of the C-2 ester group.
Reduction to the Primary Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-methylbenzo[b]thiophen-2-yl)methanol. This alcohol can then be used in further synthetic steps, such as oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.
Electrophilic Substitution on the Benzene Ring
The benzo[b]thiophene ring system can undergo electrophilic aromatic substitution. The fused thiophene ring is generally electron-donating, directing incoming electrophiles to the benzene ring. The precise position of substitution (C4, C5, C6, or C7) depends on the reaction conditions and the directing effects of any existing substituents. The methyl group at C3 will also exert a weak activating and ortho-, para-directing effect on the benzene ring. [6][7]This allows for the introduction of groups like nitro (-NO₂) or halogens, providing additional points for diversification.
Application in the Synthesis of Kinase Inhibitors
A significant application of benzo[b]thiophene-based building blocks is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The planar benzo[b]thiophene scaffold can mimic the adenine region of ATP, allowing it to bind effectively in the ATP-binding pocket of various kinases.
Case Study: Synthesis of a Thieno[2,3-d]pyrimidine Core
Caption: Synthetic pathway to a PIM kinase inhibitor scaffold.
This pathway highlights how the aminobenzothiophene core, a close relative of our title compound, is rapidly assembled and then cyclized to form the privileged thienopyrimidine scaffold. This scaffold can then be further functionalized to produce potent and selective inhibitors of targets like the PIM kinases, which are implicated in various cancers. [1]
Data Summary
| Property | Value | Source |
| IUPAC Name | Methyl 3-methyl-1-benzothiophene-2-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₀O₂S | N/A |
| Molecular Weight | 206.26 g/mol | N/A |
| CAS Number | 31614-25-8 | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Melting Point | Data not readily available; related Methyl benzo[b]thiophene-2-carboxylate melts at 70-74 °C | N/A |
(Note: Specific physical properties for the 3-methyl derivative are not widely published in public databases. Data for the parent compound is provided for reference.)
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its straightforward preparation and the strategic placement of a modifiable ester group make it an ideal starting point for constructing complex molecular architectures. The inherent biological relevance of the benzo[b]thiophene core, combined with the synthetic flexibility of this specific derivative, ensures its continued importance in the fields of medicinal chemistry and drug development. The ability to readily access diverse libraries of amides, hydrazones, and fused heterocyclic systems from this single precursor underscores its utility and positions it as a key tool for researchers aiming to develop novel therapeutics targeting a range of diseases, from bacterial infections to cancer.
References
-
Alikhani, Z., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization. Retrieved from [Link]
-
Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]
-
Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6578-6590. Available at: [Link]
-
PubChem. (n.d.). 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
University of Strathclyde. (2015, June 28). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
A Theoretical Exploration of the Electronic Landscape of Methyl 3-methylbenzo[b]thiophene-2-carboxylate: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzo[b]thiophene scaffolds are privileged structures known for their diverse biological activities and potential applications in organic electronics.[1][2][3] A thorough understanding of their electronic characteristics at the molecular level is paramount for the rational design of novel drug candidates and advanced materials. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate key electronic descriptors. We will delve into the significance of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and other quantum chemical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate their research and development endeavors.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a versatile heterocyclic scaffold that forms the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The electron-rich sulfur atom and the planar structure of the benzo[b]thiophene system often enhance binding affinity to various enzymes and receptors.[2] Furthermore, these compounds are being explored for their potential in organic electronics due to their delocalized π-systems.[1]
This compound, the subject of this guide, combines the foundational benzo[b]thiophene core with methyl and methyl carboxylate substituents. These modifications can significantly influence the molecule's electronic distribution, solubility, and steric profile, thereby modulating its biological activity and material properties. A detailed theoretical investigation of its electronic properties is a crucial first step in understanding its reactivity, stability, and potential intermolecular interactions.
Theoretical Framework: Unveiling Electronic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[4] It offers a favorable balance between computational cost and accuracy, making it an ideal choice for studying medium-sized organic molecules like this compound.
The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various electronic properties that provide insights into the molecule's behavior. For this theoretical study, we will focus on the following key aspects:
-
Geometric Optimization: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the molecule's ability to absorb light.[5][6] A smaller gap suggests higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution around a molecule.[7] It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a crucial role in ligand-receptor binding. The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.[7]
The selection of an appropriate functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules containing second-row elements like sulfur, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide reliable results for both geometric and electronic properties.[8]
Experimental Protocols: A Step-by-Step Computational Workflow
This section outlines a detailed, step-by-step protocol for conducting a theoretical analysis of this compound using a standard quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
3.1. Molecular Structure Preparation
-
Construct the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D model.
-
Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry for the DFT calculations.
3.2. DFT Geometry Optimization and Frequency Calculation
-
Set up the DFT calculation:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Calculation Type: Optimization + Frequencies (Opt Freq)
-
-
Submit the calculation. The optimization part will find the minimum energy structure, and the frequency calculation will confirm that it is a true minimum (i.e., no imaginary frequencies).
3.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)).
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.
-
Visualize the HOMO and LUMO orbitals to understand their spatial distribution and contribution from different atoms.
3.4. Molecular Electrostatic Potential (MEP) Mapping
-
Use the optimized geometry.
-
Perform a single-point energy calculation and request the generation of the MEP surface.
-
Visualize the MEP surface mapped onto the electron density surface of the molecule. Analyze the color distribution to identify electrophilic and nucleophilic sites.
Workflow Diagram:
Caption: Computational workflow for the theoretical analysis of electronic properties.
Anticipated Results and Interpretation
Based on the theoretical calculations, we can anticipate the following outcomes and provide a framework for their interpretation.
4.1. Optimized Geometry
The optimized geometry will provide the most stable 3D structure of this compound, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric hindrance.
4.2. Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, are crucial indicators of the molecule's electronic behavior.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity, stability, and spectral properties |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | Energy released upon gaining an electron |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |
| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |
A lower HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.[6] The distribution of the HOMO and LUMO orbitals will reveal which parts of the molecule are most involved in electron donation and acceptance, respectively. For benzo[b]thiophene derivatives, the HOMO is often localized on the thiophene ring and the fused benzene ring, while the LUMO can be distributed over the entire π-system, including the carboxylate group.
4.3. Molecular Electrostatic Potential (MEP) Map
The MEP map will provide a visual guide to the charge distribution. We can expect to see:
-
Negative Potential (Red/Yellow): Around the oxygen atoms of the carboxylate group and potentially near the sulfur atom, indicating these are likely sites for electrophilic attack.
-
Positive Potential (Blue): Around the hydrogen atoms of the benzene ring and the methyl groups, suggesting these are regions susceptible to nucleophilic attack.
This information is particularly valuable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding.
Conceptual Diagram of Electronic Properties:
Caption: Relationship between key electronic properties and molecular behavior.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach for characterizing the electronic properties of this compound. By employing DFT calculations to analyze the frontier molecular orbitals and the molecular electrostatic potential, researchers can gain profound insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These computational predictions can serve as a valuable starting point for experimental studies, aiding in the design of more potent and selective drug candidates or more efficient organic electronic materials.
Future studies could expand upon this work by:
-
Investigating the effects of different substituents on the electronic properties of the benzo[b]thiophene core.
-
Simulating the molecule's behavior in different solvent environments to understand the impact of polarity on its electronic structure.
-
Performing molecular docking studies to predict the binding affinity of this compound and its derivatives with specific biological targets.
-
Correlating theoretical predictions with experimental data from techniques such as cyclic voltammetry and UV-Vis spectroscopy to validate the computational models.
By integrating computational and experimental approaches, the scientific community can accelerate the discovery and development of novel benzo[b]thiophene-based compounds with significant therapeutic and technological potential.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43525-43537. [Link]
-
Dhanya, T. M., et al. (2025). Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases through Crystal Structure Analysis, Hirschfeld Surface Inspection, Molecular Docking, and Dynamics Simulations. ResearchGate. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1271. [Link]
-
Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (n.d.). MDPI. [Link]
-
Reyes-Melo, C., et al. (2005). Highest occupied molecular orbital (HOMO), (a) thiophene, (b)... ResearchGate. [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate from 3-methylbenzo[b]thiophene. The described methodology leverages a highly regioselective metalation at the C2 position, followed by carboxylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Principle
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and organic electronic materials.[1] Functionalization of this core structure is paramount for developing new chemical entities with tailored properties. Specifically, the introduction of a carboxylate group at the C2 position provides a versatile chemical handle for further derivatization, such as amide bond formation or reduction to a hydroxymethyl group.
The synthesis of this compound from 3-methylbenzo[b]thiophene presents a specific regiochemical challenge. The target is to functionalize the C2 position while the C3 position is already substituted. The chosen synthetic strategy hinges on the principle of directed metalation . The proton at the C2 position of the benzo[b]thiophene ring is significantly more acidic than the protons on the benzene ring or the C3-methyl group. This enhanced acidity is due to the inductive effect of the adjacent sulfur atom and the stability of the resulting carbanion.
This protocol employs n-butyllithium (n-BuLi), a strong organometallic base, to selectively deprotonate the C2 position, forming a 2-lithio-3-methylbenzo[b]thiophene intermediate. This powerful nucleophile is then trapped in situ with an electrophile, methyl chloroformate, to directly install the methyl carboxylate group via a nucleophilic acyl substitution mechanism. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
Mechanistic Steps:
-
Deprotonation (Lithiation): n-Butyllithium abstracts the most acidic proton (C2-H) from 3-methylbenzo[b]thiophene to form a resonance-stabilized 2-lithio intermediate. The low temperature (-78 °C) is critical to prevent potential side reactions, such as addition of n-BuLi to the thiophene ring or decomposition.[2]
-
Nucleophilic Attack: The highly nucleophilic carbon of the 2-lithio intermediate attacks the electrophilic carbonyl carbon of methyl chloroformate.
-
Acyl Substitution: This addition is followed by the elimination of lithium chloride (LiCl), yielding the final ester product.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Methylbenzo[b]thiophene | >98% | Sigma-Aldrich | 1455-18-1 | Store under nitrogen. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | 109-72-8 | Pyrophoric. Handle with extreme care. |
| Methyl chloroformate | >99% | TCI | 79-22-1 | Toxic and corrosive. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 109-99-9 | Required for organolithium reactions. |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | 12125-02-9 | For quenching the reaction. |
| Diethyl ether | ACS Grade | VWR | 60-29-7 | For extraction. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | 7647-14-5 | For extraction wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | Avantor | N/A | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with a bubbler
-
Low-temperature thermometer
-
Syringes (10 mL, 5 mL) and needles
-
Dry ice/acetone bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water and air. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Methyl chloroformate is toxic, lachrymatory, and corrosive. Handle exclusively in a well-ventilated chemical fume hood.
-
Anhydrous solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
The reaction is performed at -78 °C . Use appropriate cryogenic gloves when handling the dry ice/acetone bath.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the three-neck flask with a stir bar, a septum, a nitrogen inlet, and a glass stopper. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve 3-methylbenzo[b]thiophene (1.48 g, 10.0 mmol, 1.0 equiv.) in 40 mL of anhydrous THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes with gentle stirring to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) to the stirred solution via syringe over 10-15 minutes. A slight color change (often to yellow or pale orange) may be observed.
-
Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio intermediate.
-
Carboxylation: Add methyl chloroformate (0.93 mL, 1.14 g, 12.0 mmol, 1.2 equiv.) dropwise via syringe to the reaction mixture while maintaining the temperature at -78 °C. A white precipitate (LiCl) will form upon addition.
-
Warming and Equilibration: After the addition is complete, stir the mixture at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1.5 hours.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to afford the pure product.
-
Characterization: The final product, this compound, should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: 75-85%.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield; Recovery of Starting Material | 1. Inactive n-BuLi (degraded by air/moisture).2. Insufficiently dried glassware or solvent.3. Reaction temperature too high during lithiation. | 1. Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity.2. Ensure all glassware is rigorously oven- or flame-dried. Use a fresh bottle of anhydrous solvent.3. Maintain strict temperature control at -78 °C during n-BuLi addition and stirring. |
| Formation of Multiple Byproducts | 1. Reaction warmed up prematurely.2. Impure starting material or reagents.3. Slow addition of electrophile leading to side reactions of the lithiated intermediate. | 1. Ensure the reaction is kept at -78 °C until the electrophile has been added and allowed to react.2. Check the purity of reagents by NMR or GC-MS before use.3. Add the methyl chloroformate relatively quickly (but still dropwise) to the cold solution. |
| Product is an oil or difficult to purify | Presence of residual hexane, n-butyl-containing byproducts, or other impurities. | Ensure complete removal of solvent on the rotary evaporator. If purification is difficult, consider recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) after chromatography. |
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44269–44280. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. Retrieved from [Link]
-
Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 489. [Link]
-
Shigeno, M., Hanasaka, K., Sasaki, K., & Kondo, Y. (2019). Direct Carboxylation of Electron‐Rich Heteroarenes Promoted by LiO‐tBu with CsF and[3]Crown‐6. Chemistry – An Asian Journal, 14(7), 933-937. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Demers, J. (2015). Re: Am I overlooking something in n-BuLi reactions? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Application Notes and Protocols for the Esterification of 3-methylbenzo[b]thiophene-2-carboxylic acid
Introduction: The Strategic Importance of 3-methylbenzo[b]thiophene-2-carboxylate Esters
Esters of 3-methylbenzo[b]thiophene-2-carboxylic acid are pivotal intermediates in the fields of medicinal chemistry and materials science. The benzothiophene core is a privileged scaffold, appearing in a range of biologically active compounds. The corresponding esters serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. The choice of esterification method is critical, dictated by the scale of the synthesis, the desired purity, and the sensitivity of the starting materials to the reaction conditions. This guide provides detailed protocols and mechanistic insights for three commonly employed esterification methods: Fischer-Speier Esterification, Steglich Esterification, and Diazomethane-Mediated Esterification.
Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1] It is particularly well-suited for the synthesis of simple alkyl esters, such as methyl and ethyl esters, where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.[2]
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The departure of water results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.
Experimental Workflow: Fischer-Speier Esterification
Sources
Application Note: Palladium-Catalyzed Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Abstract
This application note provides a comprehensive guide to the synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, a valuable scaffold in medicinal chemistry and materials science.[1] We detail a robust and efficient method based on a palladium-catalyzed heteroannulation, analogous to the well-established Larock indole synthesis.[2] This document offers a complete, step-by-step protocol, an in-depth discussion of the reaction mechanism, and practical insights into experimental choices, optimization, and troubleshooting. The provided methodology is designed to be a self-validating system for reliable and reproducible results in a research setting.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds and organic materials.[1] Its structural resemblance to endogenous molecules like tryptophan makes it a key building block in drug discovery, with applications as an anti-cancer, anti-inflammatory, and antimicrobial agent.[1] The specific target of this guide, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such heterocyclic systems, offering high efficiency, functional group tolerance, and excellent regioselectivity under mild conditions.[3] Among these, the Larock heteroannulation provides a powerful one-pot strategy for constructing fused heterocycles from readily available precursors.[2][4] This application note adapts this powerful methodology for the specific synthesis of the title compound.
Reaction Principle: The Larock-Type Heteroannulation
The synthesis proceeds via a palladium-catalyzed reaction between an ortho-iodothiophenol and an unsymmetrical internal alkyne, methyl 2-butynoate. This method is a direct adaptation of the Larock indole synthesis, which utilizes an o-iodoaniline and a disubstituted alkyne.[2] The reaction elegantly combines C-C and C-S bond formation in a single, catalytic sequence to construct the benzo[b]thiophene ring system.
Overall Reaction Scheme:
The regioselectivity of the alkyne insertion is a critical aspect of this transformation. In the analogous indole synthesis, the reaction is highly regioselective, with the bulkier substituent of the alkyne typically directed to the 2-position of the resulting indole ring.[4] For methyl 2-butynoate, the ester group is electronically withdrawing and sterically more demanding than the methyl group, which directs it to the C2 position of the forming heterocycle, adjacent to the palladium insertion point. The methyl group consequently occupies the C3 position.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle for this heteroannulation is believed to proceed through several key steps, grounded in the well-studied mechanism of the Larock indole synthesis.[5]
-
Activation of the Catalyst: The Pd(II) precatalyst, typically Palladium(II) Acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-iodothiophenol, forming an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne, methyl 2-butynoate, coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium(II) intermediate. This is the key regiochemistry-determining step.[5]
-
Intramolecular Cyclization: The sulfur atom of the thiophenol moiety attacks the vinylpalladium species. This intramolecular nucleophilic attack, facilitated by a base, displaces the palladium and forms the five-membered thiophene ring.
-
Reductive Elimination: The palladium species is eliminated, forming a C-S bond and closing the heterocyclic ring.
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent purity is crucial for reproducibility.
Reagent and Solvent Table
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| 2-Iodothiophenol | C₆H₅IS | 236.08 | 1.0 | 1.0 | Liquid |
| Methyl 2-butynoate | C₅H₆O₂ | 98.10 | 1.2 | 1.2 | Liquid |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.52 | 0.05 | 0.05 | Solid |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 2.5 | Solid |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.10 | 0.10 | Solid |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5.0 mL | - | Liquid |
Causality Behind Reagent Choices:
-
2-Iodothiophenol: The iodo-substituent is highly reactive towards oxidative addition with Pd(0), making it the preferred halide.
-
Methyl 2-butynoate: Used in slight excess (1.2 eq.) to ensure complete consumption of the limiting starting material.
-
Palladium(II) Acetate: A common, stable, and effective palladium precatalyst for cross-coupling reactions.
-
Potassium Carbonate: A crucial base to facilitate the deprotonation of the thiophenol and neutralize the HI generated during the catalytic cycle.
-
Triphenylphosphine (PPh₃): A common phosphine ligand that stabilizes the palladium catalyst, preventing palladium black precipitation and improving catalytic turnover.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction at elevated temperatures.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (11.2 mg, 0.05 mmol), Triphenylphosphine (26.2 mg, 0.10 mmol), and Potassium Carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) via syringe. Stir the mixture for 5 minutes.
-
Substrate Addition: Sequentially add 2-Iodothiophenol (125 µL, 1.0 mmol) and Methyl 2-butynoate (115 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained. Use high-purity reagents and anhydrous solvent. |
| Low reaction temperature | Increase the temperature in 10 °C increments (up to 120 °C). | |
| Formation of Palladium Black | Catalyst decomposition | Increase ligand loading (e.g., PPh₃ to 0.15 eq.). Ensure the reaction is well-stirred. |
| Side Product Formation | Alkyne homocoupling | Ensure the inert atmosphere is rigorous to minimize oxygen. |
| Incomplete cyclization | Ensure sufficient base is present. Increase reaction time. | |
| Poor Regioselectivity | Steric/electronic effects | While generally high, other palladium catalysts or ligands could be screened if selectivity is an issue. |
Conclusion
The palladium-catalyzed Larock-type heteroannulation is a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is constructed from established chemical principles and provides a clear, actionable workflow for researchers. By understanding the underlying mechanism and key experimental parameters, scientists can confidently apply and adapt this methodology for the synthesis of a diverse range of benzo[b]thiophene derivatives, accelerating research in drug discovery and materials science.
References
-
Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). This procedure was subsequently extended to the preparation of other nitrogen- and oxygen- containing heterocycles. Source not further specified.
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Chen, Y., Markina, N. A., Yao, T., & Larock, R. C. (n.d.). Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes: 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses. [Link]
-
Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes [organic-chemistry.org]
- 4. DSpace [diposit.ub.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: Methyl 3-methylbenzo[b]thiophene-2-carboxylate in Modern Kinase Inhibitor Discovery
Introduction: The Rise of the Benzo[b]thiophene Core in Oncology
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The benzo[b]thiophene moiety is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation in a multitude of therapeutic agents.[1] Its rigid, planar structure and rich electronic properties make it an ideal anchor for designing molecules that can fit into the ATP-binding pockets of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts. This document provides a detailed guide on the synthesis and application of a key building block, Methyl 3-methylbenzo[b]thiophene-2-carboxylate , in the development of next-generation kinase inhibitors.
Strategic Synthesis of the Core Moiety: this compound
The strategic placement of substituents on the benzo[b]thiophene ring is crucial for modulating the potency and selectivity of kinase inhibitors. The 3-methyl group, in particular, can provide beneficial steric interactions within the kinase active site and improve metabolic stability. The following section details a robust and adaptable protocol for the synthesis of this compound, a versatile intermediate for further elaboration.
Retrosynthetic Analysis and Proposed Forward Synthesis
A common and effective method for the synthesis of substituted benzo[b]thiophene-2-carboxylates involves the condensation of a suitably substituted benzaldehyde with a thioglycolate ester. This approach offers a convergent and efficient route to the desired heterocyclic core.
Caption: Retrosynthetic analysis of the target molecule.
Protocol 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxylic acid
This protocol is adapted from established methods for the synthesis of analogous benzo[b]thiophene systems.[2]
Materials:
-
2-Chlorotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe) in methanol
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Instrumentation:
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of 2-formyl-3-methyl-thiophenol (in situ):
-
To a solution of 2-chlorotoluene (1.0 equiv) in dry THF under an argon atmosphere at -78 °C, add n-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Cool the reaction mixture back to -78 °C and bubble in dry CO2 gas for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with concentrated HCl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This crude intermediate can be used in the next step without further purification.
-
-
Cyclization to form the benzo[b]thiophene ring:
-
To a solution of sodium methoxide (2.2 equiv) in methanol, add methyl thioglycolate (1.1 equiv) at 0 °C.
-
Add the crude 2-formyl-3-methyl-thiophenol from the previous step, dissolved in a minimal amount of methanol.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
Collect the precipitate by filtration, wash with water, and dry to afford the crude 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
Protocol 2: Esterification to this compound
Procedure:
-
Esterification:
-
Suspend 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 equiv) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Application in Kinase Inhibitor Synthesis: A Gateway to Potent Therapeutics
The synthesized this compound serves as a versatile starting material for a variety of kinase inhibitors. The ester functionality can be readily converted to an amide, a common pharmacophore in kinase inhibitors that often forms crucial hydrogen bonds with the hinge region of the kinase active site.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for developing kinase inhibitors.
Exemplary Application: Synthesis of a Hypothetical MK2 Inhibitor
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key player in inflammatory signaling pathways. Inhibitors of MK2 have therapeutic potential for treating inflammatory diseases. The benzo[b]thiophene scaffold has been successfully employed in the design of potent and selective MK2 inhibitors.[3]
Protocol 3: Synthesis of a Benzo[b]thiophene-2-carboxamide MK2 Inhibitor
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (e.g., a substituted aniline or a complex amine fragment) (1.1 equiv).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Structure-Activity Relationship (SAR) Insights
The benzo[b]thiophene core provides a rigid framework for orienting key pharmacophoric elements. SAR studies on various benzo[b]thiophene-based kinase inhibitors have revealed several important trends:
| Position | Substitution | Impact on Activity | Reference |
| C2-Carboxamide | Varied amine substituents | Modulates potency and selectivity by interacting with the solvent-exposed region. | [3] |
| C3-Methyl | Small alkyl group | Can enhance binding affinity through favorable steric interactions. | N/A |
| Benzene Ring | Electron-donating or -withdrawing groups | Influences the electronic properties of the core and can be used to fine-tune potency and pharmacokinetic properties. | [4] |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The synthetic protocols outlined in this guide provide a reliable pathway to this key intermediate, opening the door to the exploration of a wide range of chemical space in the quest for novel and effective cancer therapeutics. Future work in this area will likely focus on the development of more complex and diverse amine fragments for the C2-carboxamide position, as well as the exploration of novel substitutions on the benzo[b]thiophene ring to further optimize the pharmacological properties of these promising compounds.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(50), 39867–39878. [Link]
-
El-Sayed, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 14, 1345–1355. [Link]
-
Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4542–4546. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 138, 890-917. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (2024). RSC Medicinal Chemistry. [Link]
Sources
- 1. Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
Application Notes & Protocols: Methyl 3-methylbenzo[b]thiophene-2-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Benzo[b]thiophene Scaffold
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent demand for the development of new classes of antibiotics to combat multidrug-resistant pathogens[1]. In this context, heterocyclic compounds have emerged as a promising avenue for the discovery of novel therapeutic agents. Among these, the benzo[b]thiophene scaffold has garnered considerable attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties[1]. Benzo[b]thiophene derivatives are key components in several clinically approved drugs, such as the antifungal agent sertaconazole, underscoring their therapeutic potential[2].
This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate as a key building block in the synthesis of novel antimicrobial agents. We will detail a robust synthetic pathway to this versatile intermediate and its subsequent derivatization into potent antimicrobial compounds, with a focus on the synthesis of benzo[b]thiophene acylhydrazones, a class of compounds that has shown significant activity against clinically relevant bacteria such as multidrug-resistant Staphylococcus aureus[1].
Synthetic Strategy Overview
Our synthetic approach is a two-stage process. The first stage focuses on the construction of the core scaffold, this compound. The second stage details the conversion of this scaffold into a representative antimicrobial agent, a benzo[b]thiophene acylhydrazone. This modular approach allows for extensive structural diversification to explore structure-activity relationships (SAR).
Caption: Overall synthetic workflow from precursors to bioactive agents.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the benzo[b]thiophene ring system can be achieved through various methods. A common and effective approach involves the condensation of a substituted 2-halobenzaldehyde with a thioglycolate ester. This method provides a direct route to the desired 2-carboxy-substituted benzo[b]thiophene.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted benzo[b]thiophene-2-carboxylates[2].
Reaction Scheme:
-
Step 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxylic Acid
-
This can be achieved by reacting 2-chloro-6-methylbenzaldehyde with methyl thioglycolate in the presence of a base, followed by hydrolysis of the resulting ester.
-
-
Step 2: Esterification to this compound
-
The carboxylic acid is then esterified to the methyl ester.
-
Materials:
-
2-chloro-6-methylbenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of this compound:
-
To a solution of 2-chloro-6-methylbenzaldehyde (1 equivalent) in anhydrous DMF, add methyl thioglycolate (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
-
Hydrolysis to 3-Methylbenzo[b]thiophene-2-carboxylic Acid (if starting from a different ester):
-
Dissolve the synthesized methyl ester (1 equivalent) in a mixture of methanol and a 3N aqueous solution of NaOH (2 equivalents).
-
Stir the solution at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with 1N HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
-
Esterification to this compound (if starting from the acid):
-
Suspend 3-methylbenzo[b]thiophene-2-carboxylic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the desired methyl ester.
-
Part 2: Synthesis of Antimicrobial Acylhydrazone Derivatives
With the core scaffold in hand, the next stage involves its conversion to biologically active derivatives. Acylhydrazones are a particularly promising class of compounds due to their wide spectrum of antimicrobial activities[1]. The synthesis involves the conversion of the methyl ester to a carbohydrazide, followed by condensation with an appropriate aldehyde or ketone.
Caption: Derivatization of the core scaffold to bioactive acylhydrazones.
Protocol 2: Synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 20 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0°C to induce precipitation.
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum to obtain 3-Methylbenzo[b]thiophene-2-carbohydrazide.
Protocol 3: General Procedure for the Synthesis of (E)-N'-arylmethylene-3-methylbenzo[b]thiophene-2-carbohydrazides (Acylhydrazones)
Materials:
-
3-Methylbenzo[b]thiophene-2-carbohydrazide
-
Substituted aromatic or heteroaromatic aldehydes (e.g., pyridine-2-carbaldehyde, salicylaldehyde, etc.)
-
Methanol (MeOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend 3-Methylbenzo[b]thiophene-2-carbohydrazide (1 equivalent) in methanol.
-
Add the desired aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold methanol, and dry to obtain the pure acylhydrazone derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Anticipated Antimicrobial Activity and Structure-Activity Relationship (SAR) Insights
The benzo[b]thiophene nucleus, combined with the acylhydrazone moiety, is a powerful pharmacophore for antimicrobial activity. Studies on related benzo[b]thiophene acylhydrazones have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1].
Table 1: Antimicrobial Activity of Representative Benzo[b]thiophene Acylhydrazones against S. aureus
| Compound ID | R Group on Acylhydrazone | MIC (µg/mL) against S. aureus | Reference |
| II.b | Pyridin-2-yl | 4 | [1] |
| I.a | Benzo[d][2][3]dioxol-5-yl | >128 | [1] |
| I.c | 4-Nitrophenyl | 32 | [1] |
Data extracted from related studies on 6-substituted benzo[b]thiophene acylhydrazones. The activity of the 3-methyl derivatives will require experimental determination.
The data suggests that the nature of the aromatic or heteroaromatic ring introduced via the aldehyde in Protocol 3 is crucial for determining the antimicrobial potency. The presence of a pyridine ring, as in compound II.b , appears to be particularly favorable for anti-staphylococcal activity. The 3-methyl group on the benzo[b]thiophene core is expected to influence the lipophilicity and steric profile of the molecule, which can impact its interaction with bacterial targets and cell penetration.
Conclusion and Future Directions
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse library of potential antimicrobial agents. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of this key intermediate and its subsequent elaboration into bioactive acylhydrazones. The modularity of the final synthetic step allows for the systematic exploration of the structure-activity relationship, which is critical for the optimization of lead compounds in a drug discovery program. Further investigations should focus on expanding the library of acylhydrazone derivatives and evaluating their activity against a broader panel of pathogenic bacteria and fungi. Additionally, mechanistic studies to elucidate the mode of action of these promising compounds are warranted.
References
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(12), 1288. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Derivatization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate in Medicinal Chemistry
Introduction: The Benzothiophene Scaffold as a Privileged Structure
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, is present in a multitude of biologically active compounds and approved drugs. Its structural rigidity, lipophilic nature, and capacity for diverse electronic interactions allow it to serve as an effective pharmacophore for a wide range of biological targets. Derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[2][3]
The specific scaffold, Methyl 3-methylbenzo[b]thiophene-2-carboxylate , offers medicinal chemists three primary, chemically distinct handles for diversification. This strategic arrangement allows for a systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The three key points for derivatization are:
-
The C2-Ester: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, which then serves as a linchpin for amide bond formation, esterification, or reduction.
-
The C3-Methyl Group: An activatable handle for introducing a variety of functional groups via free-radical halogenation followed by nucleophilic substitution.
-
The Benzene Ring (C4-C7): Susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate electronic properties, solubility, and target engagement.
This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this valuable scaffold, grounded in mechanistic principles to inform experimental design and optimization.
Derivatization Strategy Overview
The following diagram illustrates the primary pathways for derivatizing the core scaffold. Each pathway will be detailed with specific protocols and scientific rationale in the subsequent sections.
Caption: Key derivatization pathways for the core scaffold.
Section 1: Derivatization at the C2-Carboxylate Position
The ester at the C2 position is the most accessible functional group for modification. Its conversion to a carboxylic acid and subsequently to a diverse library of amides is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Ester Hydrolysis to Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is the gateway to a host of subsequent reactions. Saponification, the hydrolysis under basic conditions, is the most common and efficient method.
Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group, which is subsequently protonated by the solvent. Microwave irradiation can dramatically accelerate this process by efficiently heating the polar solvent mixture.[1]
Protocol 1: Microwave-Assisted Saponification
-
Materials: this compound, Methanol (MeOH), 1M Sodium Hydroxide (NaOH) solution, 1M Hydrochloric Acid (HCl).
-
Procedure:
-
In a 10 mL pressure-rated microwave vial, combine this compound (1.0 mmol, 206 mg).
-
Add methanol (3.5 mL) and 1M aqueous NaOH solution (2.5 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 3-5 minutes (hold time), with an initial power of 100 W.[1]
-
After cooling, transfer the reaction mixture to a beaker and dilute with water (10 mL).
-
Acidify the solution to pH ~2-3 by slowly adding 1M HCl while stirring. A precipitate will form.
-
Collect the solid product, 3-methylbenzo[b]thiophene-2-carboxylic acid, by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
-
| Parameter | Value | Reference |
| Reaction Time | 3-5 min | [1] |
| Temperature | 100 °C | [1] |
| Typical Yield | >90% | [1] |
Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in drug discovery.[4] The resulting amides often exhibit improved biological properties and metabolic stability compared to their carboxylic acid precursors. Modern coupling reagents like HATU provide high yields, fast reaction times, and minimize racemization for chiral substrates.
Scientific Rationale: The mechanism of HATU-mediated coupling involves the activation of the carboxylic acid. The carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate. The target amine then performs a nucleophilic attack on the carbonyl of this active ester, forming the desired amide bond and releasing HOAt.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide
Abstract: This document provides a comprehensive guide for the synthesis of 3-methylbenzo[b]thiophene-2-carbohydrazide through the hydrazinolysis of methyl 3-methylbenzo[b]thiophene-2-carboxylate. This protocol is designed for researchers, chemists, and professionals in drug development. It details the reaction mechanism, a step-by-step experimental procedure, and critical parameters for ensuring a high-yield, high-purity synthesis. The resulting carbohydrazide is a pivotal intermediate for the development of novel therapeutic agents, leveraging the potent biological activity of the benzo[b]thiophene scaffold.
Scientific Introduction & Significance
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] Derivatives of this structure are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.[1] The conversion of benzo[b]thiophene esters into their corresponding carbohydrazides is a crucial synthetic step, unlocking access to a versatile class of intermediates.
These carbohydrazides serve as foundational building blocks for synthesizing more complex molecules, such as acylhydrazones, which are formed by condensation with various aldehydes.[3][4] The resulting acylhydrazone functional group, combined with the benzo[b]thiophene nucleus, often leads to compounds with enhanced biological profiles, particularly as antimicrobial agents against multidrug-resistant pathogens.[3][4][5]
This application note provides an in-depth protocol for the reaction of this compound with hydrazine hydrate, a classic and efficient transformation known as hydrazinolysis. We will explore the underlying mechanism and present a validated, step-by-step procedure to guide researchers in obtaining high-purity 3-methylbenzo[b]thiophene-2-carbohydrazide, a key precursor for further drug discovery efforts.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a hydrazide is a textbook example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway where hydrazine acts as a potent nucleophile.
Causality of Mechanistic Steps:
-
Nucleophilic Attack: Hydrazine (NH₂NH₂), with its highly nucleophilic terminal nitrogen atom, attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is the rate-determining step's transition state.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Proton Transfer: The liberated methoxide ion is a strong base and is subsequently protonated by a proton source, typically another hydrazine molecule or the newly formed carbohydrazide, to generate methanol as a stable byproduct. This final step drives the reaction to completion.
The overall transformation is efficient and generally high-yielding, making it a preferred method for synthesizing carbohydrazides from their corresponding esters.[6][7]
Diagram 1: High-level overview of the reaction mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures reproducibility and high purity of the final product.
Materials & Reagents
-
Starting Material: this compound
-
Reagent: Hydrazine hydrate (80-99% solution)
-
Solvent: Absolute Ethanol or Methanol
-
TLC System: Silica gel plates with a mobile phase such as 50% ethyl acetate in petroleum ether.
-
Purification: Deionized water, Ethanol.
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Diagram 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol or methanol (e.g., 50 mL for a 40 mmol scale).[8]
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (a significant excess, typically 4 to 9 equivalents) dropwise at room temperature.[6][8] An excess is crucial to drive the reaction to completion.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C for methanol) using a heating mantle.[8]
-
Reaction Monitoring (Self-Validation): Allow the reaction to proceed under reflux for 20-24 hours. The progress should be diligently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.[8]
-
Work-up - Concentration: Once the reaction is complete, allow the flask to cool to room temperature. Remove the majority of the solvent using a rotary evaporator.[8]
-
Work-up - Precipitation: Cool the resulting concentrated solution in an ice bath or refrigerator (0 to -20°C) for several hours to facilitate the precipitation of the solid product.[6][8]
-
Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water or cold ethanol to remove any residual hydrazine hydrate and other impurities.[6]
-
Drying: Dry the white or off-white solid product under vacuum to a constant weight. The final product is 3-methylbenzo[b]thiophene-2-carbohydrazide. For enhanced purity, recrystallization from an ethanol/water mixture can be performed.[3][6]
Product Characterization
To validate the identity and purity of the synthesized 3-methylbenzo[b]thiophene-2-carbohydrazide, standard analytical techniques should be employed:
-
Melting Point: Compare with literature values.
-
FT-IR Spectroscopy: Look for the disappearance of the ester C-O stretch and the appearance of N-H stretches (typically around 3200-3300 cm⁻¹) and the amide C=O stretch.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.[9][10]
Key Reaction Parameters Summary
The following table summarizes the critical parameters derived from established protocols for the successful synthesis of carbohydrazides from methyl esters.
| Parameter | Recommended Value/Condition | Rationale & Field Insights |
| Reactant Molar Ratio | 1 : 4–9 (Ester : Hydrazine Hydrate) | A large excess of hydrazine is used to ensure the reaction goes to completion and to act as a solvent in some cases.[6][8] |
| Solvent | Methanol or Ethanol | These solvents are effective at dissolving the starting ester and are compatible with the reaction conditions. They are also easy to remove post-reaction.[8][9] |
| Temperature | Reflux (approx. 80 °C for Methanol) | Heating is required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.[8] |
| Reaction Time | 20–72 hours | The reaction is typically slow and requires extended heating. Monitoring by TLC is essential to avoid unnecessarily long reaction times or incomplete conversion.[6][8] |
| Typical Yield | > 85% | With proper execution and monitoring, this reaction is known to be high-yielding.[8] |
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Available at: [Link]
-
General Procedure for the Synthesis of Hydrazides 3a–3f. Bio-protocol. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available at: [Link]
-
Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
A safe and efficient continuous-flow protocol for the synthesis of peptide-bonds from acyl-hydrazides. Royal Society of Chemistry. Available at: [Link]
-
Fabrication scheme of tetrahyrdrobenzo[b]thiophene derivatives. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Synthetic Route to 5-(3-Methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one
Abstract
This technical guide provides a detailed, two-step synthetic protocol for the preparation of 5-(3-Methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis commences with the hydrazinolysis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate to yield the key intermediate, 3-methylbenzo[b]thiophene-2-carbohydrazide. Subsequent cyclization of this intermediate using 1,1'-carbonyldiimidazole (CDI) as a safe and efficient phosgene equivalent affords the target 1,3,4-oxadiazolone derivative. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes expected analytical data for the synthesized compounds.
Introduction: Significance and Rationale
The 1,3,4-oxadiazole moiety and its derivatives are recognized as "privileged structures" in drug discovery, forming the core scaffold of numerous therapeutic agents.[1] These five-membered heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The 1,3,4-oxadiazol-2(3H)-one variant, in particular, is a valuable pharmacophore. Fused heterocyclic systems, such as the benzo[b]thiophene nucleus, are also integral to many biologically active molecules.
The strategic combination of the benzo[b]thiophene scaffold with the 1,3,4-oxadiazolone ring is a promising avenue for the development of novel therapeutic candidates. This application note details a reliable and scalable synthetic pathway starting from the commercially available this compound. The described methodology is designed for clarity and reproducibility, making it suitable for researchers in synthetic chemistry and drug development.
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with the formation of a carbohydrazide intermediate, followed by a cyclization reaction to form the final oxadiazolone ring.
Caption: Overall synthetic scheme for the preparation of the target oxadiazolone.
Part 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide (2)
Principle of the Reaction
The first step involves the nucleophilic acyl substitution of the methyl ester group in the starting material with hydrazine hydrate. This reaction, known as hydrazinolysis, is a standard and highly efficient method for converting esters into their corresponding acid hydrazides.[3] Methanol is used as the solvent, and the reaction is driven to completion by refluxing, which provides the necessary activation energy. An excess of hydrazine hydrate is typically used to ensure complete conversion of the ester.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1) (7.85 g, 40 mmol).
-
Reagent Addition: Add 100 mL of methanol to the flask and stir until the starting material is fully dissolved. To this solution, add hydrazine hydrate (80% solution, 11.5 g, ~0.36 mol) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-20 hours.[3]
-
Expert Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in petroleum ether. The disappearance of the starting ester spot (higher Rf) and the appearance of the hydrazide spot (lower Rf, more polar) indicates reaction completion.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Filter the resulting white precipitate using a Büchner funnel, wash the solid with a small amount of cold methanol, and dry it under vacuum.
-
The product, 3-methylbenzo[b]thiophene-2-carbohydrazide (2), is typically obtained as a white solid with high purity.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 85-95%[3] |
| Appearance | White to off-white solid |
| Melting Point | ~181 °C (for the analogous 3-chloro derivative)[4] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.5 (s, 1H, -CONH-), 7.9-7.4 (m, 4H, Ar-H), 4.5 (s, 2H, -NH₂), 2.5 (s, 3H, -CH₃). (Predicted) |
| IR (KBr, cm⁻¹) | ~3300, 3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending). (Characteristic ranges)[5] |
| MS (ESI) | m/z = 207.06 [M+H]⁺ |
Part 2: Synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one (3)
Principle of the Reaction
This step achieves the cyclization of the carbohydrazide intermediate to the target 1,3,4-oxadiazolone. 1,1'-Carbonyldiimidazole (CDI) is employed as a carbonylating agent. CDI is a highly effective and safer alternative to hazardous reagents like phosgene or triphosgene.[6][7] The reaction proceeds via the activation of the carbohydrazide by CDI, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the newly formed carbonyl group, which leads to ring closure and elimination of a second imidazole molecule. Triethylamine (TEA) is used as a base to neutralize the acid generated during the reaction.
Reaction Mechanism
Caption: Mechanism of CDI-mediated oxadiazolone synthesis.
Detailed Experimental Protocol
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methylbenzo[b]thiophene-2-carbohydrazide (2) (2.06 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.52 mL, 11 mmol) to the solution and stir for 5 minutes at room temperature.
-
CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.95 g, 12 mmol) in one portion.[6]
-
Causality: Adding CDI in one portion to the basic solution ensures rapid formation of the acyl-imidazole intermediate, which readily undergoes cyclization.
-
-
Reaction: Stir the resulting mixture at room temperature for 12-24 hours.[6] The reaction progress can be monitored by TLC (50% ethyl acetate/petroleum ether), observing the consumption of the hydrazide.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure 5-(3-methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one (3).
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White or pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5 (s, 1H, -NH-), 8.0-7.5 (m, 4H, Ar-H), 2.6 (s, 3H, -CH₃). (Predicted) |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretching), ~1780 (C=O stretching, cyclic), ~1620 (C=N stretching). (Characteristic ranges)[8] |
| MS (ESI) | m/z = 233.04 [M+H]⁺ |
Safety and Handling Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon). It can cause irritation upon contact with skin or eyes.
-
Solvents: Methanol and THF are flammable. Ensure all heating is conducted using a heating mantle and that no ignition sources are present.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2025). synthesis of 5-substituted-3H-[5][9][10]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzo(b)thiophene-2-carboxaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (n.d.). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-Substituted-3H-[5][9][10]-oxadiazol-2-one Derivatives: A Carbon Dioxide Route (CDR). Retrieved from [Link]
-
PubMed. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzo[b]thiophene. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 5-amino-3-hydroxybenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE | 62524-21-4 [chemicalbook.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. 3-Methylbenzo(b)thiophene-2-carboxaldehyde | C10H8OS | CID 519918 - PubChem [pubchem.ncbi.nlm.nih.gov]
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-aminothiophene moiety stands out as a privileged structure, embedded in a multitude of biologically active compounds and functional materials. The Gewald synthesis, a powerful and versatile multicomponent reaction, offers a direct and atom-economical route to this important class of heterocycles. This document provides an in-depth guide to the Gewald synthesis, encompassing its mechanistic underpinnings, detailed experimental protocols, and practical insights for its successful application.
Introduction: The Significance of the Gewald Synthesis
First reported by Karl Gewald in 1966, the Gewald synthesis is a one-pot reaction that brings together a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2] The reaction's enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achievable in the 2-aminothiophene products. These products serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and antiviral agents, as well as materials for optoelectronics and dyes.[2][3][4]
This guide is designed to provide both a theoretical understanding and a practical toolkit for chemists employing the Gewald synthesis. By understanding the causality behind experimental choices, researchers can not only replicate established procedures but also rationally design new synthetic routes and troubleshoot potential challenges.
Mechanistic Insights: A Stepwise Look at the Reaction Cascade
The mechanism of the Gewald synthesis is a fascinating cascade of well-understood organic transformations. While the exact sequence can be influenced by the specific reactants and conditions, the generally accepted pathway involves three key stages:
Stage 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][6][7] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile, also known as a Knoevenagel adduct.[5][6]
Stage 2: Michael Addition of Sulfur. In the next phase, the base facilitates the addition of elemental sulfur to the Knoevenagel adduct. The precise mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.[5] Computational studies suggest that the deprotonated Knoevenagel adduct attacks the S8 ring, leading to a thiolate intermediate.[7]
Stage 3: Cyclization and Tautomerization. The final stage involves an intramolecular cyclization, where the thiolate attacks the nitrile group. This ring-closure forms a five-membered dihydrothiophene intermediate. Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[5][6]
Sources
Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 3-methylbenzo[b]thiophene-2-carboxylate Derivatives
Introduction: The Strategic Importance of Benzo[b]thiophenes and the Power of Suzuki Coupling
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to endogenous molecules and its capacity for diverse functionalization make it a cornerstone for the development of novel therapeutic agents, including anti-cancer, anti-inflammatory, and anti-microbial drugs.[1][2] The ability to strategically modify the benzo[b]thiophene core is paramount to tuning its biological activity and physicochemical properties.
Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile tool for forging carbon-carbon bonds.[4][5][6] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents have cemented its status as an indispensable reaction in modern organic synthesis.[4][7] This guide provides an in-depth exploration of the application of Suzuki coupling to "Methyl 3-methylbenzo[b]thiophene-2-carboxylate" derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (in this case, a halogenated derivative of this compound). This step forms a Pd(II) intermediate.[8][9] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[7][8] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium complex are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[8][10]
Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocol: Suzuki Coupling of a Halogenated this compound Derivative
This protocol provides a general framework for the Suzuki coupling of a halogenated "this compound" with an arylboronic acid. The specific halide (bromide or iodide is recommended for higher reactivity), arylboronic acid, and reaction conditions may require optimization for specific substrates.
Materials and Reagents
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with a small amount of water often being beneficial)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be stirred to ensure proper mixing.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC. The reaction is usually complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Key Considerations and Troubleshooting
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Palladium Catalyst | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a Pd(0) or Pd(II) source.[11][12] | Low Yield: Increase catalyst loading or switch to a more active ligand. Ensure the catalyst is not deactivated by impurities. |
| Base | K₂CO₃ is a common and effective base. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[8] | Side Reactions (e.g., Hydrolysis of Ester): Use a milder base like KF if the ester group is sensitive.[7] |
| Solvent | A mixture of an organic solvent (Dioxane, Toluene, DMF) and water is often optimal. The water helps to dissolve the inorganic base and facilitate the reaction. | Poor Solubility of Reagents: Choose a solvent system where all components are reasonably soluble at the reaction temperature.[13] |
| Temperature | Typically 80-100 °C. Higher temperatures may be required for less reactive halides (e.g., chlorides). | Decomposition of Starting Materials or Product: If degradation is observed, lower the reaction temperature and extend the reaction time. |
| Inert Atmosphere | Crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[9] | Reaction Failure: Ensure the reaction is set up under a properly maintained inert atmosphere. Degas solvents thoroughly. |
| Homocoupling | A common side reaction where two molecules of the boronic acid couple.[9] | Minimize Homocoupling: Use a slight excess of the boronic acid (1.2-1.5 equiv). Ensure the reaction mixture is properly degassed to minimize oxygen, which can promote homocoupling.[9] |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the functionalization of "this compound" derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to sound experimental techniques, researchers can efficiently synthesize a diverse range of novel benzo[b]thiophene-based compounds for evaluation in drug discovery and materials science programs. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
-
A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PubMed Central. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. - ResearchGate. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. [Link]
-
Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies | Request PDF - ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science. Molecules incorporating this bicyclic heterocycle are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, making its efficient synthesis a critical starting point for many research and development programs.
This guide will focus on a robust and widely applicable two-step method, beginning with the construction of the core acid (3-methylbenzo[b]thiophene-2-carboxylic acid) via a Fiesselmann-type synthesis, followed by a standard esterification.
Part 1: Recommended Synthesis Protocol
The most reliable pathway to the target molecule involves two distinct stages: the cyclization to form the carboxylic acid precursor, followed by its esterification. This approach allows for purification at the intermediate stage, often leading to a cleaner final product.
Experimental Workflow Overview
Caption: Overall workflow for the two-step synthesis.
Step 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxylic Acid
This procedure is a variation of the classic Fiesselmann thiophene synthesis, which constructs the thiophene ring from appropriate precursors.[1][2] Here, we utilize a thiosalicylate derivative and a propylene oxide equivalent to build the core structure.
Protocol:
-
Preparation: To a solution of thiosalicylic acid (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.2 eq) in water. Stir at room temperature for 20 minutes.
-
S-Alkylation: To the resulting solution, add methyl 2-chloropropionate (1.1 eq) dropwise. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the thiosalicylic acid spot has been consumed.
-
Cyclization: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol. Add the reaction mixture from the previous step to the sodium ethoxide solution. Heat the resulting mixture to reflux for 6-8 hours. A precipitate may form.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice-water. Acidify to pH ~2 with concentrated HCl. The crude 3-methylbenzo[b]thiophene-2-carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude acid can be purified by recrystallization from an ethanol/water mixture.
Step 2: Esterification to this compound
This step employs a standard Fischer esterification.
Protocol:
-
Reaction Setup: Suspend the purified 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction should become a clear solution as the ester forms. Monitor by TLC for the disappearance of the starting carboxylic acid.
-
Workup: Cool the reaction mixture and reduce the volume of methanol by about two-thirds using a rotary evaporator. Pour the concentrated mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[3]
Part 2: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.
Troubleshooting Common Issues
Q1: My yield for Step 1 (Acid Synthesis) is very low. What are the likely causes?
-
A1: This is a common issue that can stem from several factors. Let's break it down.
-
Inefficient S-Alkylation: The initial nucleophilic attack of the thiophenolate on methyl 2-chloropropionate is critical.
-
Causality: The base used in the first part (e.g., NaOH) must be sufficient to fully deprotonate both the thiol and the carboxylic acid. Incomplete deprotonation of the thiol leads to unreacted thiosalicylic acid. Ensure you are using at least 2.0 equivalents of a suitable base.
-
Solution: Check the stoichiometry and purity of your base. Using a stronger, non-nucleophilic base like potassium carbonate in an anhydrous solvent (e.g., DMF) can sometimes improve this step, though it requires stricter moisture control.
-
-
Failed or Incomplete Cyclization: The intramolecular Dieckmann condensation requires a strong, non-aqueous base.
-
Causality: The sodium ethoxide must be anhydrous and in sufficient excess to drive the cyclization equilibrium forward. Water from the previous step or wet ethanol will quench the ethoxide, halting the reaction. The intermediate must be fully deprotonated at the benzylic position to initiate the ring closure.
-
Solution: Ensure you are using freshly prepared or commercially sourced sodium ethoxide and absolute (anhydrous) ethanol. It can be beneficial to distill the ethanol from the first step and redissolve the intermediate in fresh, dry solvent before adding it to the ethoxide solution.
-
-
Side Reactions: The intermediate can undergo intermolecular reactions or decomposition if conditions are not optimal.
-
Causality: Overly harsh heating or prolonged reaction times can lead to decarboxylation or other degradation pathways.
-
Solution: Monitor the reaction closely by TLC. Once the intermediate is consumed, proceed to the workup. Do not extend reflux times unnecessarily.
-
-
Caption: Troubleshooting decision tree for low yield in Step 1.
Q2: I see multiple products in my final ester purification. What could they be?
-
A2: Besides your target ester, a few common side products can appear.
-
Unreacted Carboxylic Acid: The most common impurity.
-
Identification: It will have a different Rf on TLC and can be identified by its solubility in aqueous base.
-
Cause & Prevention: Esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol and ensure your sulfuric acid catalyst is active. Microwave-assisted esterification can also dramatically reduce reaction times and improve conversion.[4]
-
Removal: A simple wash of the organic layer with sodium bicarbonate solution during workup will remove most of the unreacted acid.
-
-
Decarboxylated Product (3-Methylbenzo[b]thiophene):
-
Identification: A non-polar spot on TLC, lacks the ester carbonyl in IR/NMR.
-
Cause & Prevention: This can occur if the cyclization (Step 1) or esterification (Step 2) is run at excessively high temperatures or for too long, especially under acidic conditions. Adhere to the recommended reaction times and temperatures.
-
-
Q3: The esterification reaction (Step 2) is very slow or stalls completely.
-
A3: This points to issues with the reaction equilibrium or catalyst.
-
Water Contamination:
-
Causality: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials. Using wet methanol or a wet starting acid will inhibit the reaction.
-
Solution: Use anhydrous methanol and ensure your carboxylic acid from Step 1 is thoroughly dried. A Dean-Stark trap can be used in larger-scale reactions with a solvent like toluene to azeotropically remove water.
-
-
Inactive Catalyst:
-
Causality: The sulfuric acid catalyst can be neutralized by any residual basic impurities in your starting material.
-
Solution: Ensure the carboxylic acid is properly purified and free of any base from the previous step. If the reaction stalls, a small, fresh addition of sulfuric acid can sometimes restart it.
-
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Fiesselmann-type cyclization in Step 1?
-
A: The reaction proceeds through two key phases:
-
S-Alkylation: The base deprotonates the thiol of thiosalicylic acid to form a thiophenolate, which is a potent nucleophile. This thiophenolate then attacks the electrophilic carbon of methyl 2-chloropropionate in an SN2 reaction, displacing the chloride and forming a thioether intermediate.
-
Dieckmann Condensation: A strong base (sodium ethoxide) deprotonates the carbon alpha to both the ester and the sulfur atom. The resulting carbanion attacks the carbonyl carbon of the carboxylic acid (or its corresponding ethyl ester, formed in situ by the ethoxide) in an intramolecular cyclization. Subsequent rearrangement and loss of water upon acidic workup yields the aromatic benzo[b]thiophene ring.[2]
-
Q: Are there alternative routes to synthesize this molecule?
-
A: Yes, several other strategies exist, which may be advantageous depending on available starting materials. A prominent alternative is the electrophilic cyclization of an o-alkynyl thioanisole .[5]
-
Description: This method involves preparing a 2-(prop-1-yn-1-yl)phenyl methyl sulfide derivative. This substrate is then treated with an electrophile (e.g., I₂, Br₂, or a sulfenyl chloride). The electrophile activates the alkyne, triggering an intramolecular attack from the sulfur atom to form the benzo[b]thiophene ring. This method offers excellent control over the substitution pattern.
-
Q: How critical is starting material purity?
-
A: It is extremely critical. Impurities in the thiosalicylic acid or methyl 2-chloropropionate can introduce competing side reactions, lowering the yield and complicating purification. For instance, any di-halogenated impurities in the propionate can lead to cross-linking. Always use reagents of ≥98% purity or purify them before use.
Q: What are the primary safety considerations for this synthesis?
-
A: Standard laboratory safety practices are required. Pay special attention to the following:
-
Thiophenols/Thiosalicylic Acid: These compounds have a strong, unpleasant odor. Work in a well-ventilated fume hood at all times.
-
Sodium Ethoxide: This is a strong base that is highly reactive with water. Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition.
-
Concentrated Acids (H₂SO₄, HCl): These are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Data Summary Table
For optimal results, reaction conditions should be carefully controlled. The following table summarizes key parameters for the recommended protocol.
| Parameter | Step 1: Cyclization | Step 2: Esterification | Rationale & Key Considerations |
| Solvent | Ethanol / Water, then Anhydrous Ethanol | Anhydrous Methanol | Anhydrous conditions are critical for the cyclization and esterification steps to prevent quenching of the base and hydrolysis of the product. |
| Base / Catalyst | NaOH, then NaOEt | Conc. H₂SO₄ | A strong, non-nucleophilic base is required for the Dieckmann condensation. A strong acid is needed to catalyze the esterification. |
| Temperature | Reflux (~78-80 °C) | Reflux (~65 °C) | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can cause decarboxylation and side reactions. |
| Stoichiometry | Base > 2.2 eq | Methanol in large excess | A stoichiometric excess of base drives the initial alkylation and cyclization. Excess alcohol drives the esterification equilibrium toward the product. |
| Reaction Time | 10-14 hours (total) | 8-12 hours | Monitor by TLC to determine the reaction endpoint and avoid prolonged heating which can lead to byproduct formation. |
References
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry, 87(9), 6312-6320. Available at: [Link]
- Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Name reaction in organic chemistry.
-
Moody, C. J., & Spry, J. P. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41655-41663. Available at: [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. Available at: [Link]
-
El-Sabbagh, O. I., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 95. Available at: [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Development of potential manufacturing routes for substituted thiophenes. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
Sources
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
Technical Support Guide: Purification of Methyl 3-methylbenzo[b]thiophene-2-carboxylate by Recrystallization
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 3-methylbenzo[b]thiophene-2-carboxylate. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles to ensure procedural success and product purity.
Compound Profile & Purity Benchmark
Before initiating any purification process, it is critical to understand the key physical properties of the target compound. These values serve as the benchmark for assessing the purity of the final crystalline product.
| Property | Value | Source |
| IUPAC Name | methyl 3-methyl-1-benzothiophene-2-carboxylate | - |
| CAS Number | 3133-81-1 | [1] |
| Molecular Formula | C₁₁H₁₀O₂S | [1] |
| Molecular Weight | 206.26 g/mol | - |
| Melting Point | 102-105 °C | [2] |
| Appearance | Typically an off-white to yellow solid | - |
The Core Protocol: A Self-Validating Approach to Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at room temperature or below.[3][4]
Part A: Rational Solvent Selection
The molecular structure of this compound, featuring a large, relatively nonpolar benzothiophene core and a polar methyl ester group, suggests that solvents of intermediate polarity are ideal candidates. A single-solvent system is often preferred for simplicity, but a mixed-solvent (solvent/anti-solvent) system provides greater flexibility and is frequently more effective.
A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[5] Therefore, esters like ethyl acetate are a logical starting point.
Recommended Solvent Systems for Screening:
| Solvent System | Type | Rationale & Key Considerations | Boiling Point (°C) |
| Ethanol | Single | Good for moderately polar compounds. High boiling point allows for a wide solubility gradient. | 78 |
| Isopropanol | Single | Similar to ethanol but less polar. Its lower volatility can be beneficial for slow crystal growth. | 82 |
| Ethyl Acetate / Hexane | Mixed | (Recommended Starting System) Ethyl acetate effectively dissolves the compound, while hexane acts as a non-polar anti-solvent to induce precipitation. Offers excellent control over saturation. | 77 / 69 |
| Acetone / Water | Mixed | Acetone is a strong solvent for many organics. Water acts as a highly polar anti-solvent. Caution is required to avoid "oiling out." | 56 / 100 |
Part B: Step-by-Step Experimental Protocol (Ethyl Acetate/Hexane System)
This protocol is designed to be a self-validating workflow, with checkpoints to ensure optimal conditions are met.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the primary solvent (ethyl acetate) dropwise at room temperature until a stirrable slurry is formed.
-
Begin heating the mixture to a gentle boil (approx. 77°C).
-
Continue adding the minimum amount of hot ethyl acetate needed to fully dissolve the solid.[6] An excess of solvent is a primary cause of low yield.[6]
-
-
Hot Filtration (Conditional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.
-
Pre-heat a separate flask and a funnel (stemless or short-stemmed) containing fluted filter paper.
-
Quickly pour the hot, saturated solution through the pre-heated filtration setup. This step prevents premature crystallization of the product in the funnel.[3]
-
-
Inducing Saturation (The Cloud Point):
-
To the clear, hot solution, slowly add the anti-solvent (hexane) dropwise while stirring.
-
Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a perfectly saturated, clear solution. This is a critical step for maximizing yield.[7]
-
-
Crystallization (Cooling):
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Disturbing the solution during this phase can lead to the formation of small, less pure crystals. Patience is key.[8]
-
Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.[6] A good wash solvent is a cold mixture of the recrystallization solvents (e.g., 1:2 Ethyl Acetate/Hexane) to remove any adhering soluble impurities without dissolving the product.
-
Continue to pull air through the crystals for several minutes to partially dry them.
-
-
Drying and Purity Assessment:
-
Transfer the crystalline solid to a watch glass and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Determine the yield and measure the melting point of the purified product. A sharp melting point close to the literature value (102-105 °C) is a strong indicator of high purity.[2]
-
Visual Workflow: Recrystallization Process
Sources
- 1. Supplier CAS No 3133-81-1 - BuyersGuideChem [buyersguidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Benzothiophenes
Welcome to the technical support center for the synthesis of substituted benzothiophenes. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex challenges encountered during the synthesis of this critical heterocyclic scaffold. Our approach is rooted in explaining the fundamental principles behind the experimental observations to empower you to make informed decisions in your work.
Introduction to Benzothiophene Synthesis
The benzothiophene core is a privileged structure in medicinal chemistry and materials science, appearing in a range of FDA-approved drugs and organic electronic materials.[1] Its synthesis, however, can be fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions. This guide provides practical, experience-driven advice to navigate these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues in Palladium-Catalyzed Cross-Coupling Reactions
Question 1: My palladium-catalyzed synthesis of a 2,3-disubstituted benzothiophene from an aryl sulfide and an alkyne is giving a very low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed annulation of aryl sulfides with alkynes are a frequent issue.[2][3] The problem often lies in the intricate balance of the catalytic cycle. Key factors to investigate are the choice of catalyst, ligand, base, solvent, and temperature.
Causality and Expert Insights:
The catalytic cycle involves several steps: oxidative addition, migratory insertion, and reductive elimination. A bottleneck at any of these stages can lead to low product formation and the accumulation of side products. For instance, an inappropriate ligand might not sufficiently stabilize the palladium center, leading to catalyst decomposition. Similarly, the base plays a crucial role in regenerating the active catalyst, and its strength and solubility can significantly impact the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Pd-catalyzed synthesis.
Systematic Optimization Table:
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | PEPPSI-IPr | Ligand environment affects stability and activity. |
| Ligand | None | Xantphos | P(t-Bu)₃ | Bulky, electron-rich phosphines can promote reductive elimination. |
| Base | K₂CO₃ | Cs₂CO₃ | LiO-t-Bu | Stronger, more soluble bases can increase reaction rates.[4] |
| Solvent | Toluene | Dioxane | DMSO | Solvent polarity can influence catalyst solubility and reactivity.[2] |
| Temperature | 100 °C | 80 °C | 120 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Annulation [2]
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl sulfide (1.0 equiv), alkyne (1.2-1.5 equiv), palladium catalyst (2-10 mol%), and ligand (if applicable).
-
Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 equiv).
-
Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Challenges in Electrophilic and Radical Cyclization
Question 2: I am attempting an intramolecular electrophilic cyclization of an o-alkynyl thioanisole and am observing a complex mixture of products instead of my desired 2,3-disubstituted benzothiophene. What is going wrong?
Answer:
The formation of a complex product mixture during the electrophilic cyclization of o-alkynyl thioanisoles suggests that either the reaction conditions are too harsh, leading to side reactions, or the substrate itself is prone to undesired pathways.[1]
Causality and Expert Insights:
Electrophilic cyclization is initiated by the attack of an electrophile on the alkyne, followed by the intramolecular attack of the sulfur atom. If the intermediate carbocation is not efficiently trapped by the sulfur, it can undergo rearrangements or react with other nucleophiles present in the reaction mixture. Furthermore, some electrophiles can lead to the formation of multiple isomers. The choice of a mild and selective electrophile is crucial.[5]
Troubleshooting and Optimization:
-
Choice of Electrophile: Strong electrophiles like I₂ can sometimes lead to over-reactivity. Consider using milder alternatives such as N-iodosuccinimide (NIS) or dimethyl(thiodimethyl)sulfonium tetrafluoroborate, which can provide higher selectivity and yields.[1][5]
-
Solvent Effects: The solvent can play a significant role in stabilizing the intermediates. Non-polar solvents may favor the desired cyclization, while polar, nucleophilic solvents could compete with the intramolecular sulfur attack.
-
Temperature Control: Running the reaction at lower temperatures can often minimize side reactions by reducing the rate of undesired pathways relative to the desired cyclization.
Experimental Protocol: Electrophilic Cyclization using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate [1]
-
Dissolve the o-alkynyl thioanisole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask at room temperature.
-
Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Absorb the crude material onto silica gel and purify by column chromatography (hexanes/ethyl acetate gradient) to yield the 2,3-disubstituted benzothiophene.
Question 3: My radical-promoted cyclization of a 1-(2-mercaptophenyl)-2-yn-1-ol is not proceeding to completion. How can I improve the conversion?
Answer:
Incomplete conversion in a radical-promoted cyclization often points to issues with radical initiation, propagation, or premature termination.[6]
Causality and Expert Insights:
Radical cyclizations rely on the efficient generation of radicals and a smooth chain propagation process. The choice and concentration of the radical initiator are critical. Insufficient initiator will lead to a slow or stalled reaction. Conversely, too high a concentration can lead to undesired radical-radical coupling reactions. The reaction temperature must also be appropriate for the chosen initiator's half-life.
Troubleshooting Steps:
-
Initiator Choice and Concentration: Ensure you are using a suitable radical initiator, such as AIBN (azobisisobutyronitrile), and that it is of high purity. Try incrementally increasing the molar percentage of the initiator.
-
Temperature: The reaction temperature should be optimized for the chosen initiator. For AIBN, temperatures between 80-100 °C are typical.[6]
-
Solvent: The reaction should be carried out in a non-participating solvent. Alcohols are often used in these specific transformations.[6]
-
Degassing: Ensure the solvent is thoroughly degassed before starting the reaction to remove oxygen, which is a radical scavenger.
Section 3: Regioselectivity in Friedel-Crafts Type Cyclizations
Question 4: I am performing a Friedel-Crafts type cyclization to form a benzothiophene, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Poor regioselectivity in Friedel-Crafts cyclizations for benzothiophene synthesis is a classic problem, often governed by the electronic and steric nature of the substituents on the aromatic ring.[7]
Causality and Expert Insights:
The regiochemical outcome of an electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene ring. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. In the context of benzothiophene synthesis, the cyclization will preferentially occur at the most nucleophilic position that allows for the formation of a stable intermediate.
Controlling Regioselectivity:
-
Substituent Effects: Carefully consider the electronic nature of your substituents. A strongly activating group will dominate the directing effect.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring cyclization at less hindered sites.
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the transition state and, in some cases, the regiochemical outcome. Milder Lewis acids may offer better selectivity.
-
Blocking Groups: In challenging cases, a removable blocking group can be installed to deactivate a specific position, forcing the cyclization to occur at the desired site.
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sci-Hub. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes / Organic Letters, 2016 [sci-hub.box]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to common side reactions and synthetic challenges. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction outcomes.
Introduction: The Synthetic Landscape
The synthesis of substituted benzo[b]thiophenes is a cornerstone in the development of pharmaceuticals and functional materials. This compound, a key structural motif, is most commonly prepared via a cyclocondensation reaction. A prevalent and robust method involves the reaction of an ortho-substituted aryl ketone with a thioglycolate ester under basic conditions.
This guide will focus on the challenges encountered during a common synthetic route: the reaction of a 2-haloacetophenone with methyl thioglycolate. Understanding the mechanism is key to troubleshooting. The reaction generally proceeds through four stages:
-
S-alkylation: Base-mediated nucleophilic attack of the thioglycolate on the acetophenone.
-
Intramolecular Cyclization: An internal condensation (e.g., Dieckmann-type) to form a five-membered ring.
-
Dehydration: Elimination of a water molecule.
-
Aromatization: Formation of the stable thiophene ring.
Each of these steps presents an opportunity for side reactions, which can impact yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A1: Low yields are a common frustration. The primary culprits often fall into three categories:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. Key factors to re-evaluate are the choice and stoichiometry of the base, reaction temperature, and time. Weak bases or insufficient amounts may not facilitate the crucial intramolecular cyclization step effectively.
-
Product Degradation: Benzo[b]thiophene derivatives can be sensitive to excessively high temperatures or prolonged reaction times, leading to the formation of tar-like decomposition products. Monitor your reaction by TLC or LC-MS to track product formation and identify the onset of degradation.
-
Side Product Formation: Several competing reactions can consume starting materials and lower the yield of your desired product. The most common issues, such as disulfide formation or hydrolysis, are detailed in the Troubleshooting Guide below.
Q2: I'm seeing multiple spots on my TLC plate that are difficult to separate. What are these common impurities?
A2: The crude product mixture often contains several byproducts. Common impurities include:
-
Unreacted Starting Materials: 2-haloacetophenone and methyl thioglycolate.
-
Acyclic Intermediate: The product of the initial S-alkylation that has failed to cyclize. This is often more polar than the final product.
-
Dimethyl 2,2'-disulfanediyldiacetate: An oxidation byproduct of methyl thioglycolate. This can form if the reaction is not performed under an inert atmosphere.
-
3-Hydroxy-2,3-dihydrobenzo[b]thiophene Intermediate: The product formed after cyclization but before the final dehydration step.
-
Saponified Product: 3-Methylbenzo[b]thiophene-2-carboxylic acid, resulting from the hydrolysis of the methyl ester. This will appear as a baseline spot on a silica TLC plate unless a highly polar mobile phase is used.
Q3: Is it critical to run this reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A3: Yes, it is highly recommended. Methyl thioglycolate is susceptible to oxidative dimerization, forming dimethyl 2,2'-disulfanediyldiacetate. This reaction consumes your nucleophile, reduces your yield, and introduces a significant impurity that needs to be removed during purification. Using degassed solvents and maintaining an inert atmosphere throughout the reaction minimizes this side pathway.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations and provides a logical path to their resolution.
Problem 1: The reaction mixture turns dark brown or black, and workup yields a tar-like substance.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excessive Heat | Polymerization and decomposition pathways are often initiated at high temperatures. The aromatic core and reactive intermediates can degrade under harsh thermal stress, especially in the presence of a strong base. | Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start with milder conditions (e.g., 60-80 °C) and only increase if necessary. Consider microwave-assisted synthesis for precise temperature control and reduced reaction times.[1] |
| Incorrect Base | Strong, non-nucleophilic bases like sodium hydride or LDA can promote undesired enolate chemistry and self-condensation of the starting acetophenone, leading to complex polymeric material. | Select an Appropriate Base: A moderately strong base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is often sufficient to deprotonate the thiol without causing excessive side reactions.[2] |
| Air (Oxygen) Exposure | In addition to thiol oxidation, oxygen can promote complex radical-mediated decomposition pathways at elevated temperatures, contributing to tar formation. | Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of nitrogen or argon. Use solvents that have been adequately degassed. |
Problem 2: The crude NMR shows the desired product along with a significant amount of an acyclic intermediate.
-
Identifying the Intermediate: The key acyclic intermediate is Methyl 2-((2-acetylphenyl)thio)acetate . You would expect to see signals corresponding to the acetyl methyl group (singlet, ~2.5 ppm), the methylene group adjacent to the sulfur (singlet, ~3.8-4.0 ppm), and the methyl ester (singlet, ~3.7 ppm), in addition to the aromatic protons.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Base Strength or Stoichiometry | The intramolecular cyclization step requires the formation of an enolate from the methylene group positioned between the sulfur atom and the ester carbonyl. If the base is too weak or used in substoichiometric amounts, this deprotonation is inefficient, stalling the reaction at the acyclic intermediate stage. | Modify Base Conditions: 1. Increase the stoichiometry of your base (e.g., from 1.1 eq to 2.2 eq of K₂CO₃). 2. Switch to a slightly stronger base system, such as potassium tert-butoxide in THF, but be mindful of temperature control to avoid decomposition.[3] |
| Low Reaction Temperature | The activation energy for the intramolecular cyclization is higher than that for the initial S-alkylation. If the temperature is too low, the first step may proceed while the cyclization languishes. | Increase Temperature Systematically: After confirming the formation of the intermediate at a lower temperature, gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring the conversion to the final product by TLC or LC-MS. |
Problem 3: The final product is contaminated with the corresponding carboxylic acid.
-
Identifying the Side Product: The presence of 3-Methylbenzo[b]thiophene-2-carboxylic acid can be confirmed by LC-MS (observing the M-14 peak) or by an acidic wash. During workup, this impurity will transfer from the organic phase to a basic aqueous wash (e.g., saturated NaHCO₃ solution).
| Potential Cause | Explanation & Causality | Recommended Solution |
| Water in Reaction Mixture | The use of a base like K₂CO₃ in the presence of water (from wet solvents or reagents) can lead to saponification (hydrolysis) of the methyl ester. This is a classic side reaction for esters under basic conditions. | Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., DMF distilled over CaH₂). Dry reagents like K₂CO₃ in an oven before use if necessary. |
| Workup Procedure | Using a strong basic wash (e.g., 1M NaOH) during the workup can hydrolyze the ester in the product before the layers are separated. | Use a Mild Basic Wash: During the workup, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. Avoid prolonged contact between the organic layer and any aqueous base. |
Visualizing the Process
Main Reaction and Side Pathways
The following diagram illustrates the primary synthetic route and the key side reactions that can divert materials from the desired product.
Caption: Key reaction steps and common side pathways.
Troubleshooting Decision Tree
Use this workflow to diagnose issues based on analytical data from your crude reaction mixture.
Caption: A decision tree for troubleshooting synthesis.
Reference Experimental Protocol
This protocol is a representative procedure adapted from established methods for forming the benzo[b]thiophene scaffold.[2]
Materials:
-
2-Chloro-1-(o-tolyl)ethan-1-one (1 eq.)
-
Methyl 2-mercaptoacetate (Methyl thioglycolate) (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate. Place the flask under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF via syringe. To the stirred suspension, add methyl thioglycolate via syringe. Follow with the addition of 2-chloro-1-(o-tolyl)ethan-1-one.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield the pure product.
References
-
El-Sabbagh, N.; et al. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." PMC - NIH. Available at: [Link]
-
MDPI. (2014). "Benzo[b]thiophene-2-carbaldehyde." MDPI. Available at: [Link]
-
ResearchGate. "Proposed mechanism for the cyclocondensation reaction between..." ResearchGate. Available at: [Link]
-
Quora. (2015). "What is product when 2-chloro toulene reacts with KNH2?" Quora. Available at: [Link]
-
Hurst, S.; et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Publishing. Available at: [Link]
-
Demina, N. S.; et al. (2019). "Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction." NIH. Available at: [Link]
-
ResearchGate. "Fiesselmann-type synthesis of..." ResearchGate. Available at: [Link]
-
PubChem. "Methyl Thioglycolate." PubChem - NIH. Available at: [Link]
-
Beilstein Journals. (2012). "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives..." Beilstein Journals. Available at: [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 3-methylbenzo[b]thiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Benzo[b]thiophenes are a privileged scaffold in medicinal chemistry, making the purity of this building block paramount for successful downstream applications.[1] This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you may encounter during the purification of this compound. Each answer provides not just a solution, but the scientific rationale behind it, empowering you to adapt and optimize these methods for your specific experimental context.
Question 1: After my synthesis, TLC analysis shows multiple spots. How do I identify the likely impurities?
Answer: Identifying potential impurities is the first critical step in designing an effective purification strategy. The impurities present in your crude product are almost always a direct consequence of the synthetic route employed. A common and efficient method for synthesizing the benzo[b]thiophene core is the condensation of a 2-halobenzaldehyde with a thioglycolate ester.[2]
Based on this, you can anticipate the following common impurities:
| Impurity Type | Potential Species | Reason for Presence | TLC Characteristics |
| Starting Materials | 2-halo-3-methylbenzaldehyde | Incomplete reaction | Typically more polar than the product. |
| Methyl thioglycolate | Incomplete reaction or excess reagent | Can be volatile; may streak on TLC. | |
| Side-Products | Disulfide byproducts | Oxidative coupling of methyl thioglycolate | Varies in polarity. |
| Positional Isomers (e.g., Methyl 2-methylbenzo[b]thiophene-3-carboxylate) | If the starting materials allow for alternative cyclization pathways. | Very similar polarity to the desired product, often the most challenging to separate. | |
| Reagents/Catalysts | Base (e.g., K₂CO₃, Et₃N) | Carried through from work-up | Usually highly polar or baseline on TLC; removed by aqueous wash. |
| Hydrolyzed Product | 3-methylbenzo[b]thiophene-2-carboxylic acid | Hydrolysis of the methyl ester during work-up or chromatography | Highly polar, often remains at the baseline on silica gel with non-polar eluents. |
A preliminary ¹H NMR of the crude product can be invaluable. The presence of an aldehyde proton peak (~9-10 ppm) would suggest unreacted benzaldehyde, while a singlet around 3.7 ppm for the thioglycolate S-CH₂ might indicate its presence.
Question 2: I performed a column chromatography, but my fractions are still impure. What am I doing wrong?
Answer: This is a frequent challenge, often stemming from suboptimal column parameters or incorrect solvent selection. The key is to achieve sufficient separation (ΔRf) between your product and the impurities. For benzothiophene derivatives, which are moderately polar, a common and effective stationary phase is standard silica gel (200-300 mesh).[3][4]
Causality and Troubleshooting Steps:
-
Inadequate Solvent System: The polarity of your eluent is the most critical factor.
-
Problem: If your product elutes too quickly (Rf > 0.5), there is not enough interaction with the silica gel to separate it from non-polar impurities. If it elutes too slowly (Rf < 0.1), the bands will broaden, leading to poor resolution and co-elution with more polar impurities.
-
Solution: Aim for an Rf value of 0.25-0.35 for your target compound. A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is an excellent starting point.[4] Begin with a very low polarity (e.g., 2-5% EtOAc in Hexane) and gradually increase the concentration of the polar solvent. This will elute non-polar impurities first, followed by your product, and finally, the more polar impurities.
-
-
Column Overloading:
-
Problem: Applying too much crude material to the column relative to the amount of silica gel is a common mistake. It saturates the stationary phase, preventing proper separation and causing band tailing and overlap.
-
Solution: A general rule of thumb is a crude product to silica gel ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation. For challenging separations, use a higher ratio (e.g., 1:100).
-
-
Poor Column Packing:
-
Problem: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample flow faster, bypassing the separation process.
-
Solution: Pack the column carefully as a slurry of silica gel in the initial, least polar eluent. Allow it to settle completely and ensure the top surface is perfectly flat before loading the sample.
-
Step-by-Step Protocol: Optimized Flash Column Chromatography
-
Solvent System Selection: On a TLC plate, test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). Identify the solvent system that gives your product an Rf of ~0.3.
-
Column Packing:
-
For a 1g crude sample, weigh ~50g of silica gel.
-
Prepare a slurry of the silica gel in 100% Hexane and pour it into your column.
-
Use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3x the weight of your crude), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent (e.g., 98:2 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10). A step-gradient is often sufficient.
-
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Question 3: My product crystallizes, but the melting point is broad and NMR still shows minor impurities. How can I improve my recrystallization?
Answer: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, but its success is entirely dependent on the choice of solvent. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while dissolving the impurities either very well or not at all at all temperatures.
Troubleshooting Recrystallization:
-
Problem: Oiling Out: If your compound comes out of solution as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your compound, or the solubility is too high even when cold.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. For benzothiophene esters, methanol or a mixture of methanol and ethyl acetate can be effective.[5]
-
-
Problem: No Crystal Formation: If nothing crashes out upon cooling, the compound is too soluble in the chosen solvent, or the solution is not saturated.
-
Solution: Try to reduce the volume of the solvent by gentle heating and evaporation. If crystals still don't form, add an "anti-solvent" dropwise – a solvent in which your compound is insoluble but is miscible with the dissolving solvent (e.g., adding water to an alcohol solution).
-
-
Problem: Impurities Co-crystallize: This happens when the impurities have very similar structures and solubilities to your product.
-
Solution: A second recrystallization from a different solvent system may be necessary. If this fails, the impurity is likely a very close isomer, and you may need to return to chromatography.
-
Step-by-Step Protocol: Effective Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20mg of your crude product in ~0.5mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Hexane, Ethyl Acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., Methanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
What is the best way to assess the purity of my final product?
The purity of your final product should be confirmed by a combination of techniques, as each provides different information.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The absence of unexpected peaks and correct integration ratios in the ¹H NMR spectrum are strong indicators of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis. A reverse-phase method, for example on a C18 column with a mobile phase of acetonitrile and water, can separate even minor impurities.[6] The purity is often reported as a percentage of the area of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS is a highly sensitive technique that can detect and help identify trace impurities by their mass.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.
I suspect I have a positional isomer. How can I separate it?
Positional isomers are often the most difficult impurities to remove due to their similar physical and chemical properties.
-
Optimized Chromatography: Standard flash chromatography may not be sufficient. You may need to use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina).
-
Preparative HPLC: This is the most effective method for separating challenging isomers. While more expensive and time-consuming than flash chromatography, it offers significantly higher resolution.[7]
-
Fractional Recrystallization: In some cases, isomers can be separated by a painstaking process of repeated recrystallizations, but this is often inefficient.
Workflow for Purification Strategy Selection
The choice of purification method depends on the nature and quantity of the impurities. The following flowchart provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
References
-
Patel, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(56), 45033-45048. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Gillet, R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 487. Available at: [Link]
-
PubChem. (n.d.). 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. Available at: [Link]
-
Gant, T. G. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 2154-2163. Available at: [Link]
-
Prajapati, Y. I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Available at: [Link]
-
Pohl, A., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(20), 7101. Available at: [Link]
- Google Patents. (n.d.). Method for producing 3-methyl-2-thiophenecarboxylic acid.
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130, 119. Available at: [Link]
- Google Patents. (n.d.). Purification method of benzothiophene.
-
SIELC Technologies. (2018). 3-Methylbenzo[b]thiophene. Available at: [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Available at: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylbenzo[b]thiophene | SIELC Technologies [sielc.com]
- 7. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
Technical Support Center: Scaling the Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.
Foundational Synthesis Strategy
The synthesis of the benzo[b]thiophene core is a cornerstone of medicinal chemistry, providing a scaffold for numerous pharmaceuticals. A prevalent and robust method for constructing the target molecule involves the cyclocondensation of an ortho-haloaryl ketone with a mercaptoacetate ester. This guide will focus on a common variant of this approach, which is amenable to scale-up.
The overall transformation is typically a one-pot reaction that proceeds through two key mechanistic steps: an initial SNAr (Nucleophilic Aromatic Substitution) reaction, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic thiophene ring.
General Reaction Workflow
The following diagram illustrates the high-level process flow for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: My reaction shows a significant and difficult-to-control exotherm upon base addition. How can I manage this on a larger scale?
A1: Exotherm control is the most critical safety and quality parameter during scale-up. The initial SNAr reaction and subsequent condensation are often exothermic. Uncontrolled temperature spikes can lead to by-product formation, degradation of reactants or product, and dangerous pressure build-up in the reactor.
Root Causes & Solutions:
-
Concurrent Reagent Addition: Adding the base (e.g., K₂CO₃, NaH) and methyl thioglycolate to the starting material solution at reaction temperature leads to a rapid, uncontrolled reaction rate.
-
Insufficient Heat Transfer: A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient than in a lab flask.
Recommended Actions:
-
Slow, Controlled Addition: Switch from portion-wise addition of solids to a slow, continuous addition of the base as a slurry or the thiolate as a solution over several hours. This allows the reactor's cooling system to keep pace with heat generation.
-
Pre-formation of Thiolate (Caution): In some cases, pre-forming the thiolate by reacting methyl thioglycolate with a base at a low temperature before adding it to the aryl ketone can help. However, this must be carefully evaluated as the thiolate itself can be unstable.
-
Solvent Choice: Ensure the solvent volume is sufficient to act as a heat sink. A higher dilution can moderate the temperature, though this impacts throughput.
-
Reactor Efficiency: Confirm that the reactor's cooling jacket and condenser are operating at maximum efficiency. For highly energetic reactions, consider a reactor with better heat transfer capabilities.
Q2: The yield of my reaction decreased from 90% at lab scale to 65% in the pilot plant. What are the most likely causes?
A2: A drop in yield upon scale-up is a classic problem, often pointing to issues with mixing, temperature homogeneity, or the work-up procedure.
Root Causes & Solutions:
-
Poor Mixing: Inadequate agitation in a large reactor can create "hot spots" where the temperature is much higher than the probe reading, leading to degradation. It can also cause areas of poor reagent distribution, resulting in incomplete conversion.
-
Solution: Evaluate and optimize the agitator speed and design (e.g., pitched-blade turbine, anchor) to ensure proper suspension of solids (like K₂CO₃) and efficient mixing of liquids.
-
-
Extended Reaction Time: If the reaction is run for a significantly longer time at scale, even minor side reactions can consume a substantial amount of starting material or product.
-
Solution: Implement in-process controls (IPCs) like HPLC or TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Inefficient Work-up: The common procedure of pouring the reaction mixture into water can be inefficient at scale.[1]
-
Solution: Instead of adding the reaction mass to water, consider a controlled "reverse addition" where water or an anti-solvent is slowly added to the reaction vessel. This often produces larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also dramatically improve precipitation.
-
Q3: During the precipitation work-up, the product is "oiling out" or forming an extremely fine powder that clogs the filter press. How can I improve its physical form?
A3: The physical form of the crude product is critical for efficient isolation. Oiling out occurs when the product precipitates from a solution in which it is highly soluble above its melting point. Fine powders are often the result of "crash" precipitation.
Recommended Actions:
-
Temperature Control: Control the temperature of both the reaction mixture and the anti-solvent (water) during the quench. A slower, colder precipitation process often yields more crystalline material.
-
Solvent/Anti-Solvent System: The choice of anti-solvent is crucial. If water is causing issues, consider a water/isopropanol or water/methanol mixture to modify the polarity and improve the crystallization process.
-
pH Adjustment: Ensure the pH of the aqueous phase is controlled. Sometimes, a specific pH range is optimal for crystalline product formation.
-
"Hold" Time: After precipitation, allowing the slurry to agitate at a controlled temperature for several hours (a process known as "aging" or "digestion") can lead to crystal growth and improved filterability.
Q4: The crude product purity is low, and column chromatography is not feasible for a 50 kg batch. What are the best strategies for purification?
A4: Industrial-scale purification relies on robust, scalable methods like recrystallization and slurry washing.
Recommended Purification Protocol:
-
Solvent Screening: Conduct a systematic screening to find an optimal recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common candidates include methanol, ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.
-
Slurry Washing: Before recrystallization, washing the crude solid as a slurry in a solvent that dissolves impurities but not the product can significantly improve purity. For example, a cold methanol or diethyl ether wash can remove more polar or non-polar impurities, respectively.
-
Activated Carbon Treatment: If the product is discolored, a hot filtration through a bed of activated carbon during the recrystallization process can effectively remove color bodies. Use this judiciously, as it can also absorb some of your product.
-
Final Wash: After filtering the recrystallized product, wash the cake with a small amount of cold, fresh recrystallization solvent to remove any remaining mother liquor.
Recommended Pilot-Scale Protocol
This protocol is a generalized procedure based on common methods for analogous compounds and should be adapted based on your specific equipment and safety protocols.[1][2]
Starting Materials:
-
2-Chloro-m-xylene (or appropriate precursor to 2-chloro-3-methylacetophenone)
-
Methyl thioglycolate
-
Potassium Carbonate (K₂CO₃), finely milled
-
N,N-Dimethylformamide (DMF)
Protocol Steps:
-
Vessel Preparation: Charge a clean, dry, 100 L glass-lined reactor with 2-chloro-3-methylacetophenone (5.0 kg, 1.0 equiv) and DMF (25 L).
-
Inerting: Purge the reactor headspace with nitrogen and maintain a slight positive pressure.
-
Reagent Addition:
-
Add methyl thioglycolate (1.1 equiv) to the reactor.
-
Begin agitation and heat the mixture to 60-70 °C.
-
Slowly add milled K₂CO₃ (1.5 equiv) over 2-3 hours using a solids charging system or by preparing a slurry in a small amount of DMF and pumping it in. Monitor the internal temperature closely; do not allow it to exceed 80 °C.
-
-
Reaction Monitoring: Hold the reaction mixture at 75-80 °C. Take samples every hour and analyze by HPLC for the disappearance of the starting ketone. The reaction is typically complete in 4-8 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
In a separate vessel, prepare 50 L of purified water and cool to 5-10 °C.
-
Slowly transfer the reaction mixture into the cold water over 1-2 hours with vigorous agitation. A solid precipitate should form.
-
Stir the resulting slurry at 5-10 °C for at least 2 hours to ensure complete precipitation.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake with 2 x 10 L of cold purified water.
-
-
Purification (Recrystallization):
-
Transfer the wet cake back to the clean reactor.
-
Add methanol (approx. 25-30 L, or until dissolved at reflux).
-
Heat the mixture to reflux (approx. 65 °C) until all solids dissolve.
-
Cool the solution slowly to 0-5 °C over 4-6 hours.
-
Hold at 0-5 °C for 2 hours to maximize crystallization.
-
Filter the purified product and wash the cake with 2 x 5 L of cold methanol.
-
-
Drying: Dry the product in a vacuum oven at 45-50 °C until the loss on drying (LOD) is <0.5%.
Data Summary: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (10g) | Pilot Scale (5.0 kg) | Key Rationale for Change |
| Starting Ketone | 10.0 g | 5.0 kg | Direct 500x scale-up |
| Solvent (DMF) | 50 mL | 25 L | Maintained 5 vol dilution for process safety and mixing |
| Base Addition | In 3 portions over 5 min | Slow addition over 2-3 hours | Critical for exotherm control |
| Work-up | Pour into 100 mL cold water | Transfer mass into 50 L cold water | Controlled reverse addition for better crystal form |
| Purification | Column Chromatography | Recrystallization (Methanol) | Scalability and cost-effectiveness |
| Typical Yield | ~90% | 80-85% | Acknowledges minor losses inherent in larger equipment |
Process Troubleshooting Logic
When encountering deviations from the expected outcome, a systematic approach is essential. The following flowchart provides a decision-making framework for troubleshooting common scale-up issues.
Caption: A logical flowchart for troubleshooting common scale-up synthesis problems.
References
-
Guan, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. Available at: [Link]
-
Patel, H., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC, NIH. Available at: [Link]
-
Forte, G., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Molecular Diversity.
-
El-Sayed, M. A.-M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. Available at: [Link]
-
Pippi, B., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. Available at: [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the esterification of 3-methylbenzo[b]thiophene-2-carboxylic acid
Welcome to the technical support center for the esterification of 3-methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this specific transformation and achieve optimal results in your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of 3-methylbenzo[b]thiophene-2-carboxylic acid. Each problem is followed by a series of potential causes and detailed, actionable solutions.
Problem 1: Low or No Conversion to the Ester
You've set up your reaction, but upon analysis (TLC, LC-MS, etc.), you observe a low yield of the desired ester or only starting material.
Potential Cause 1: Ineffective Acid Catalysis (Fischer Esterification)
The Fischer esterification is an equilibrium-driven process that relies on a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic.[1][2][3] Inadequate catalysis is a frequent cause of low conversion.
-
Solution:
-
Catalyst Choice: Ensure you are using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] For substrates that may be sensitive to very strong acids, a milder solid acid catalyst like Amberlyst-15 could be an alternative.[4]
-
Catalyst Loading: A catalytic amount is sufficient. For H₂SO₄, typically a few drops to 5 mol% is adequate. For TsOH, a higher loading of 10-20 mol% might be necessary.
-
Anhydrous Conditions: Ensure your alcohol solvent and glassware are scrupulously dry. Water in the reaction mixture will shift the equilibrium back towards the starting materials, hindering ester formation.[3][5]
-
Potential Cause 2: Insufficient Driving of Equilibrium
The formation of water as a byproduct can inhibit the forward reaction in Fischer esterification.[2][3]
-
Solution:
-
Use of Excess Alcohol: Employ the alcohol reactant as the solvent to use it in large excess, which will drive the equilibrium towards the product side.[2][6] This is particularly effective for simple alcohols like methanol or ethanol.
-
Water Removal: For higher boiling alcohols, a Dean-Stark apparatus is highly effective at removing water azeotropically as it is formed, thus driving the reaction to completion.[2][3]
-
Potential Cause 3: Steric Hindrance
The methyl group at the 3-position of the benzo[b]thiophene ring may introduce some steric hindrance, potentially slowing down the reaction, especially with bulky alcohols.[1]
-
Solution:
-
Increase Reaction Time and Temperature: Monitor the reaction over a longer period. Refluxing is a common condition for Fischer esterification.[7]
-
Alternative Methods for Hindered Substrates: If steric hindrance is a significant issue, consider moving away from Fischer esterification to methods better suited for sterically demanding substrates.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][8][9] This reaction is performed under mild, neutral conditions and is often effective for sterically hindered acids and alcohols.[9][10]
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] It is known for its mild conditions and stereochemical inversion at the alcohol center.
-
-
Problem 2: Side Reactions and Impurity Formation
Your reaction yields the desired product, but it is accompanied by significant impurities, complicating purification.
Potential Cause 1: Degradation of Starting Material
3-Methylbenzo[b]thiophene-2-carboxylic acid is generally stable, but prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to side reactions on the benzothiophene ring system.[12]
-
Solution:
-
Milder Conditions: Opt for less harsh esterification methods if you suspect degradation. Steglich or Mitsunobu esterifications are excellent alternatives that proceed at or below room temperature.[6][8][9]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material has been consumed.
-
Potential Cause 2: N-Acylurea Formation (Steglich Esterification)
In the Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[9]
-
Solution:
-
Ensure Sufficient DMAP: DMAP acts as a nucleophilic catalyst that intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, which is less prone to rearrangement and reacts more rapidly with the alcohol.[9] Ensure you are using a catalytic amount (typically 5-10 mol%).
-
Reaction Temperature: Keep the reaction at room temperature or below (0 °C) to minimize the rate of the rearrangement side reaction.[8]
-
Problem 3: Difficulty in Product Purification
You have successfully formed the ester, but isolating it in a pure form is challenging.
Potential Cause 1: Removal of Urea Byproducts (Steglich Esterification)
The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in many common organic solvents, which can sometimes aid in its removal by filtration. However, it can also co-precipitate with the product or remain in solution, making purification difficult.
-
Solution:
Potential Cause 2: Removal of Phosphine Oxide and Hydrazide Byproducts (Mitsunobu Reaction)
The triphenylphosphine oxide and the reduced azodicarboxylate byproducts of the Mitsunobu reaction can be challenging to remove by standard chromatography due to their polarity.
-
Solution:
-
Chromatography: Careful column chromatography is often required.
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or fluorous-tagged reagents to simplify the removal of byproducts by filtration or specific extraction techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the esterification of 3-methylbenzo[b]thiophene-2-carboxylic acid?
For simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol), the Fischer esterification is a cost-effective and straightforward method.[6] A typical starting protocol would be to dissolve the carboxylic acid in a large excess of the desired alcohol, add a catalytic amount of concentrated sulfuric acid, and reflux the mixture for several hours while monitoring by TLC.[5][14]
Q2: How do I choose between Fischer, Steglich, and Mitsunobu esterification?
The choice of method depends on the nature of your alcohol and the sensitivity of your substrate.
| Method | When to Use | Key Considerations |
| Fischer | Simple, non-acid sensitive primary/secondary alcohols.[6] | Equilibrium reaction; requires excess alcohol or water removal.[1][2] |
| Steglich | Acid-sensitive substrates, sterically hindered alcohols (including tertiary).[6][9] | Mild conditions; byproduct removal can be an issue (use EDC for easier workup).[13] |
| Mitsunobu | Acid-sensitive substrates, secondary alcohols where stereochemical inversion is desired. | Mild conditions; byproducts can be difficult to remove. |
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The ester product will be less polar and have a higher Rf value than the carboxylic acid starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the expected stability and reactivity characteristics of 3-methylbenzo[b]thiophene-2-carboxylic acid?
The starting material, 3-methylbenzo[b]thiophene-2-carboxylic acid, is a stable solid under normal conditions.[12] The benzothiophene ring is aromatic and generally stable, but strong oxidizing agents should be avoided.[12] The carboxylic acid functional group will undergo typical reactions of carboxylic acids.
Visualizing Reaction Workflows
Fischer Esterification Workflow
This diagram illustrates the general workflow for a Fischer esterification.
Caption: General workflow for Fischer esterification.
Steglich Esterification Workflow
This diagram outlines the steps for a Steglich esterification.
Caption: General workflow for Steglich esterification.
References
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dialkylaminopyridines: tert-Butyl-n-Hexadecyl Ether. Organic Syntheses Procedure. Available at: [Link]
- EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents.
- US4847386A - Process for preparing thiophene derivatives - Google Patents.
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. Available at: [Link]
- JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents.
-
Benzo[b]thiophene-2-carbaldehyde - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. Available at: [Link]
-
Acid to Ester - Common Conditions. The Organic Synthesis Archive. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
08.08 Esterification of Carboxylic Acids - YouTube. Available at: [Link]
-
3-Methylbenzo(b)thiophene-2-carboxylic acid - SAFETY DATA SHEET. Available at: [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester - PrepChem.com. Available at: [Link]
-
Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions - ResearchGate. Available at: [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed. Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. Available at: [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Available at: [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry. Available at: [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... - ResearchGate. Available at: [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. Page loading... [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-methylbenzo[b]thiophene-2-carboxylate via Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of "Methyl 3-methylbenzo[b]thiophene-2-carboxylate," a compound of interest in synthetic and medicinal chemistry. This document provides an in-depth, practical comparison of the expected spectroscopic data with that of a structural isomer, supported by established experimental protocols and fundamental principles of spectroscopic interpretation. Our objective is to equip you with the expertise to confidently verify the structure of this and similar molecules.
The Imperative of Multi-faceted Spectroscopic Analysis
The synthesis of a target molecule is only the first step; its structural verification is paramount. Each spectroscopic technique provides a unique piece of the structural puzzle. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides insights into the carbon skeleton. Infrared (IR) Spectroscopy identifies the functional groups present. Finally, Mass Spectrometry (MS) determines the molecular weight and can offer clues about the molecular formula and fragmentation patterns. By employing these techniques in concert, we can achieve a high degree of confidence in the assigned structure.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and spin-spin coupling provides information about neighboring protons.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related structures, we can predict the ¹H NMR spectrum of the target molecule. The key signals are expected as follows:
-
Aromatic Protons (benzo-fused ring): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, they will likely present as a complex multiplet.
-
Methyl Protons (at C3): The methyl group attached to the thiophene ring is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 2.4-2.6 ppm.
-
Methyl Ester Protons: The three protons of the methyl ester group will also appear as a singlet, typically in the region of δ 3.8-4.0 ppm.
Comparative Analysis with a Structural Isomer: Diethyl benzo[b]thiophene-2,3-dicarboxylate
To highlight the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with the reported data for Diethyl benzo[b]thiophene-2,3-dicarboxylate.
| Compound | Aromatic Protons (δ, ppm) | Alkyl Protons (δ, ppm) |
| This compound (Predicted) | ~7.0-8.5 (m, 4H) | ~2.5 (s, 3H, C3-CH₃), ~3.9 (s, 3H, OCH₃) |
| Diethyl benzo[b]thiophene-2,3-dicarboxylate (Experimental) | 7.95–7.92 (m, 1H), 7.86–7.83 (m, 1H), 7.51–7.43 (m, 2H) | 4.50 (q, J = 7.1 Hz, 2H), 4.41 (q, J = 7.1 Hz, 2H), 1.46–1.38 (m, 6H) |
The key difference lies in the signals for the substituents on the thiophene ring. The presence of two distinct singlets for the methyl groups in our target molecule, versus the quartet and triplet for the ethyl ester groups in the isomer, provides a clear method of differentiation.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, and number of scans.[1][2]
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for structural confirmation.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of the target molecule will show distinct signals for each unique carbon atom:
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 160-170 ppm.
-
Aromatic and Thiophene Carbons: The eight carbons of the benzo[b]thiophene ring system will resonate in the aromatic region, from approximately δ 120-145 ppm.
-
Methyl Ester Carbon: The carbon of the methyl ester group will be found around δ 50-55 ppm.
-
Methyl Carbon (at C3): The methyl group attached to the thiophene ring will have a chemical shift in the range of δ 15-20 ppm.
Comparative Analysis with Diethyl benzo[b]thiophene-2,3-dicarboxylate
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic/Thiophene Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| This compound (Predicted) | ~165 | ~120-145 | ~52 (OCH₃), ~18 (C3-CH₃) |
| Diethyl benzo[b]thiophene-2,3-dicarboxylate (Experimental) | 164.4, 161.8 | 140.3, 136.9, 133.6, 133.2, 127.3, 125.5, 124.4, 122.5 | 62.1, 61.9, 14.1 |
The presence of a single methyl carbon signal in the upfield region for our target, as opposed to the multiple signals for the ethyl groups in the isomer, provides a clear distinction.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity of the ¹³C nucleus.[1][2]
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay are necessary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Predicted IR Spectrum of this compound
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption will be present in the 1200-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.
Comparative Analysis
The IR spectrum of the parent compound, 3-methylbenzo[b]thiophene, lacks the strong carbonyl and C-O ester stretches, providing a clear point of comparison.[1] The presence of these bands in the spectrum of the target molecule is a strong indicator of the methyl ester group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid, a small drop can be placed between two salt plates.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information.
Predicted Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₀O₂S = 206.26 g/mol ).
-
Key Fragmentation Pathways: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Comparative Analysis
The mass spectrum of 3-methylbenzo[b]thiophene shows a molecular ion peak at m/z 148.[1] The significantly higher molecular weight of the target molecule, along with the characteristic fragmentation pattern of a methyl ester, provides strong evidence for its structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of a synthesized molecule is a critical step in any chemical research endeavor. By systematically applying a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—and carefully interpreting the resulting data in the context of known principles and comparative analysis with related structures, researchers can achieve a high degree of confidence in their findings. This guide provides a framework for the analysis of this compound, demonstrating how a logical, multi-faceted approach leads to unambiguous structural elucidation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. Retrieved from [Link].
-
Royal Society of Chemistry (2014). Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols and carboxylic acids using HBr in an aqueous medium". Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].
-
MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95864, Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link].
-
ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Retrieved from [Link].
-
NIST. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link].
-
PubMed. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Retrieved from [Link].
-
Royal Society of Chemistry. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link].
-
SpectraBase. (n.d.). 2-Methyl-benzo(B)thiophene. Retrieved from [Link].
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved from [Link].
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
-
J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7221, Benzo(B)Thiophene. Retrieved from [Link].
-
ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Retrieved from [Link].
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link].
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
Sources
A Senior Application Scientist's Guide to the NMR Spectroscopic Landscape of Methyl 3-methylbenzo[b]thiophene-2-carboxylate and Its Analogs
The Structural Context: Understanding the Benzo[b]thiophene Core
The benzo[b]thiophene system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring. The numbering of the ring system is crucial for the correct assignment of NMR signals.
Structure and Numbering of Methyl 3-methylbenzo[b]thiophene-2-carboxylate:
Figure 1. Structure and atom numbering of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted chemical shifts (δ) for this compound. These predictions are derived from a careful analysis of the experimental data of the analogs listed in the subsequent section.
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H4 | ~7.8-8.0 | d | ~8.0 | Typically the most downfield aromatic proton due to deshielding from the thiophene ring and proximity to the electron-withdrawing ester group. |
| H5 | ~7.3-7.5 | t | ~7.5 | Aromatic proton in the benzene ring, showing typical triplet coupling to H4 and H6. |
| H6 | ~7.3-7.5 | t | ~7.5 | Aromatic proton in the benzene ring, with a chemical shift similar to H5. |
| H7 | ~7.7-7.9 | d | ~8.0 | Aromatic proton deshielded by the fused ring system. |
| OCH₃ (ester) | ~3.9 | s | - | Characteristic singlet for a methyl ester. |
| CH₃ (at C3) | ~2.5 | s | - | Singlet for the methyl group attached to the aromatic thiophene ring. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (ester) | ~163 | Typical chemical shift for a carboxyl carbon of a methyl ester. |
| C2 | ~135-138 | Downfield shift due to attachment of the electron-withdrawing carboxylate group. |
| C3 | ~130-133 | Substituted with a methyl group, influencing its chemical shift. |
| C3a | ~138-140 | Quaternary carbon at the fusion of the two rings. |
| C4 | ~124-126 | Aromatic CH carbon. |
| C5 | ~125-127 | Aromatic CH carbon. |
| C6 | ~124-126 | Aromatic CH carbon. |
| C7 | ~122-124 | Aromatic CH carbon. |
| C7a | ~140-142 | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |
| OCH₃ (ester) | ~52 | Characteristic chemical shift for a methyl ester carbon. |
| CH₃ (at C3) | ~14-16 | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis with Structural Analogs
The predictions above are substantiated by the experimental NMR data of the following structurally related compounds. This comparative approach is a standard practice in the structural elucidation of new chemical entities.
Table 3: Experimental ¹H and ¹³C NMR Data of Key Analogs
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |
| Methyl benzo[b]thiophene-2-carboxylate | 8.07 (s, 1H), 7.87 (m, 2H), 7.46 (m, 2H), 3.95 (s, 3H) | 163.2 (C=O), 142.2, 138.7, 133.3, 130.6, 126.9, 125.5, 124.9, 122.7, 52.5 (OCH₃) | [1] |
| 3-Methylbenzo[b]thiophene | 7.9-7.2 (m, 5H), 2.5 (s, 3H) | Data available in public databases. | [2] |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 8.54 (s, 1H), 7.91 (d, 1H), 7.84 (d, 1H), 7.26 (bs, 2H, NH₂), 3.80 (s, 3H) | 164.8 (C=O), 149.9, 139.6, 138.0, 136.2, 132.2, 129.0, 127.5, 127.2, 126.7, 123.6, 121.0, 95.0, 51.2 (OCH₃) | [3] |
Analysis of Substituent Effects:
-
The 3-methyl group: The introduction of a methyl group at the C3 position is expected to cause a slight upfield shift for the C3 carbon signal compared to an unsubstituted C3, and the methyl protons will appear as a singlet around 2.5 ppm.
-
The 2-methoxycarbonyl group: This electron-withdrawing group significantly deshields the C2 carbon and the neighboring protons. The methyl ester protons will give a characteristic singlet around 3.9 ppm, and the carbonyl carbon will appear around 163 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for compounds such as this compound, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 220-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Pick and label the peaks in both spectra.
-
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for acquiring and interpreting NMR data for a novel compound.
Figure 2. A generalized workflow for NMR-based structural elucidation.
Conclusion
While direct experimental NMR data for this compound remains elusive in the public domain, a comprehensive and scientifically sound prediction of its ¹H and ¹³C NMR spectra has been presented. This was achieved through a rigorous comparative analysis of closely related structural analogs. This guide not only provides a valuable resource for researchers working with this specific molecule but also demonstrates a robust methodology for the structural characterization of novel compounds in the absence of direct spectral evidence. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and accuracy in future studies.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed Central. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-hydroxybenzo[b]thiophene-2-carboxylic acid, methyl ester, benzo[b]thiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Introduction: The Analytical Challenge of Substituted Benzothiophenes
Methyl 3-methylbenzo[b]thiophene-2-carboxylate belongs to the benzothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" that is highly informative of the molecule's structure.
This guide moves beyond a simple cataloging of fragments. We will dissect the causal mechanisms behind the fragmentation cascade, grounding our predictions in the established principles of physical organic chemistry. By understanding the why behind the bond cleavages, researchers can more confidently interpret spectra of novel derivatives and differentiate between isomers.
Part 1: Deconstructing the Molecule: Predicted EI-MS Fragmentation Pathway
The fragmentation of this compound under typical 70 eV electron ionization conditions is governed by the relative stabilities of the resulting radical cations and neutral losses. The structure contains several key features that dictate the fragmentation pathway: a stable aromatic benzothiophene core, a methyl ester group, and a methyl group on the thiophene ring.
Upon ionization, the molecule forms a molecular ion (M•+). The molecular weight of the compound (C₁₁H₁₀O₂S) is 206.26 g/mol , so we anticipate a prominent molecular ion peak at m/z 206 . The stability of the fused aromatic ring system helps ensure that the molecular ion is sufficiently long-lived to be detected.
The primary fragmentation events are predicted to be initiated by the functional groups, as they represent sites of charge localization and lower bond dissociation energies compared to the aromatic C-C bonds.
Key Predicted Fragmentation Steps:
-
Loss of the Methoxy Radical (•OCH₃): This is a classic α-cleavage for methyl esters. The cleavage of the O-CH₃ bond results in the loss of a methoxy radical (mass 31). This yields a highly stable acylium ion, which is resonance-stabilized by the benzothiophene ring. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
[M - 31]⁺ = m/z 175
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the benzothiophene ring and the carboxyl group leads to the loss of a carbomethoxy radical (mass 59). This results in the formation of the 3-methylbenzo[b]thiophene cation.
-
[M - 59]⁺ = m/z 147
-
-
Formation of the Parent 3-Methylbenzo[b]thiophene Radical Cation: A rearrangement process could lead to the elimination of a neutral carbon dioxide molecule followed by a hydrogen atom to form the radical cation of 3-methylbenzo[b]thiophene. This species is known to be stable.[1][2]
-
[M - CO₂ - H]•+ = m/z 147
-
-
Fragmentation of the Benzothiophene Core: The stable ion at m/z 147 can undergo further fragmentation. A characteristic fragmentation of methylated benzothiophenes is the loss of a hydrogen atom to form a stable thiotropylium-like expanded ring structure.[1]
-
[m/z 147 - H]⁺ = m/z 146
-
The following diagram illustrates the predicted primary fragmentation cascade.
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Predicted Mass Spectrum Data
The following table summarizes the key ions we expect to observe in the EI mass spectrum.
| m/z | Predicted Ion Structure | Fragmentation Origin | Predicted Relative Abundance |
| 206 | [C₁₁H₁₀O₂S]•+ | Molecular Ion (M•+) | High |
| 175 | [C₁₀H₇OS]⁺ | [M - •OCH₃]⁺ | Very High (likely Base Peak) |
| 147 | [C₉H₇S]⁺ | [M - •COOCH₃]⁺ | High |
| 146 | [C₉H₆S]•+ | [m/z 147 - H•]⁺ | Medium |
Part 2: A Comparative Guide to Structural Elucidation
While EI-MS is a powerful tool, a comprehensive structural confirmation relies on integrating data from multiple analytical techniques. The choice of technique depends on the specific question being asked—be it confirmation of identity, determination of purity, or elucidation of an unknown structure.
| Analytical Technique | Information Provided for this Molecule | Strengths | Limitations |
| EI-GC-MS | Provides retention time and a reproducible fragmentation fingerprint for identification and quantification. | High sensitivity; excellent for library matching; separates isomers and impurities. | Molecular ion may be weak or absent for some compounds; limited information on stereochemistry. |
| High-Resolution MS (HRMS) | Delivers exact mass measurements, allowing for the unambiguous determination of the elemental formula (e.g., C₁₁H₁₀O₂S). | Confirms elemental composition with high confidence; crucial for novel compounds. | Does not provide fragmentation data unless coupled with MS/MS; higher operational cost. |
| Tandem MS (MS/MS) | Allows for the isolation of a specific ion (e.g., the molecular ion at m/z 206) and its controlled fragmentation to establish connectivity. | Provides definitive structural information by linking fragment ions to their precursors.[3] | Requires more complex instrumentation and method development. |
| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of each proton and carbon atom, establishing the precise connectivity and substitution pattern. | The gold standard for de novo structure elucidation; provides stereochemical information. | Lower sensitivity than MS; requires larger sample amounts; can be time-consuming. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1720 cm⁻¹) and aromatic C-H bonds. | Fast and non-destructive; excellent for confirming functional groups.[4] | Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis. |
Expert Insight: For routine confirmation of a synthesized batch of this compound, GC-MS is the most efficient method. However, for the initial characterization of a novel analog or a potential metabolite, a combination of HRMS (to confirm the formula) and NMR (to confirm the exact isomeric structure) is indispensable.
Part 3: Experimental Protocols & Method Validation
Trustworthy data is built on a foundation of robust and well-controlled experimental design. The following protocol outlines a self-validating workflow for acquiring high-quality EI-MS data.
Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. Causality: This concentration prevents column overloading and saturation of the detector, ensuring symmetric peak shapes and accurate spectral data.
-
Include a solvent blank and a known standard (if available) in the analytical sequence. Trustworthiness: The blank confirms the absence of system contamination, while the standard verifies instrument performance.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. Causality: A 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile aromatic compounds.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Self-Validation: This program ensures good separation from solvent and potential impurities while eluting the target analyte as a sharp peak.
-
-
MS Source (EI):
-
Ionization Energy: 70 eV. Standardization: This is the universal standard energy, allowing for comparison with spectral libraries like NIST.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Acquisition: Scan mode from m/z 40 to 450.
-
Workflow Diagram
Caption: A standard, self-validating workflow for GC-EI-MS analysis.
References
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. [Link]
-
3-Methylbenzo[b]thiophene. PubChem, National Institutes of Health. [Link]
-
Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]
-
3-Methylbenzothiophene. NIST WebBook. [Link]
-
Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]
Sources
- 1. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylbenzothiophene [webbook.nist.gov]
- 3. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]
Comparative study of different synthetic routes to "Methyl 3-methylbenzo[b]thiophene-2-carboxylate"
Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Methyl 3-methylbenzo[b]thiophene-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.
Route 1: The Classical Approach via 3-Methylbenzo[b]thiophene
This traditional strategy involves the initial construction of the 3-methylbenzo[b]thiophene core, followed by regioselective functionalization at the C2 position through carboxylation and subsequent esterification. This approach is robust and relies on well-established chemical transformations.
Causality Behind Experimental Choices:
The initial step focuses on creating the stable benzo[b]thiophene ring system. The subsequent C-H functionalization at the 2-position is favored due to the electronic properties of the heterocycle, where the position adjacent to the sulfur atom is susceptible to electrophilic attack or metallation.
Experimental Protocol:
Step 1a: Synthesis of 3-Methylbenzo[b]thiophene
A multi-step procedure starting from thiophenol is commonly employed.
-
Materials: Thiophenol, chloroacetone, polyphosphoric acid (PPA).
-
Procedure:
-
To a solution of thiophenol (1 eq.) and a base such as sodium hydroxide in a suitable solvent like ethanol, chloroacetone (1.1 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the completion of the S-alkylation, monitored by Thin Layer Chromatography (TLC).
-
The intermediate, 1-(phenylthio)propan-2-one, is extracted and purified.
-
The purified intermediate is then added to polyphosphoric acid at an elevated temperature (typically 100-140 °C) to induce intramolecular cyclization and dehydration.
-
The reaction is carefully quenched with ice water, and the crude 3-methylbenzo[b]thiophene is extracted and purified by distillation or chromatography.
-
Step 1b: Carboxylation and Esterification
-
Materials: 3-Methylbenzo[b]thiophene, n-butyllithium (n-BuLi) or other strong base, carbon dioxide (dry ice), methyl iodide, or methanol and a catalytic amount of strong acid (e.g., H₂SO₄).
-
Procedure:
-
3-Methylbenzo[b]thiophene (1 eq.) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (-78 °C).
-
A solution of n-BuLi (1.1 eq.) is added dropwise, and the mixture is stirred for 1-2 hours to ensure complete lithiation at the 2-position.
-
The resulting lithiated species is quenched by pouring the reaction mixture over an excess of crushed dry ice.
-
The reaction is allowed to warm to room temperature, and the crude 3-methylbenzo[b]thiophene-2-carboxylic acid is obtained after an acidic workup.
-
The carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of concentrated sulfuric acid for several hours[1]. The final product, this compound, is purified by recrystallization or column chromatography.
-
thiophenol [label="Thiophenol"]; chloroacetone [label="Chloroacetone"]; intermediate1 [label="1-(Phenylthio)propan-2-one"]; ppa [label="Polyphosphoric Acid"]; bbt [label="3-Methylbenzo[b]thiophene"]; nBuLi [label="n-BuLi"]; co2 [label="CO₂ (Dry Ice)"]; acid [label="3-Methylbenzo[b]thiophene-\n2-carboxylic Acid"]; esterification [label="Methanol, H₂SO₄"]; product [label="Methyl 3-methylbenzo[b]thiophene-\n2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
thiophenol -> intermediate1; chloroacetone -> intermediate1; intermediate1 -> bbt [label="Cyclization"]; ppa -> bbt; bbt -> acid [label="Carboxylation"]; nBuLi -> acid; co2 -> acid; acid -> product [label="Esterification"]; esterification -> product; }
Route 2: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for constructing thiophene rings, and its principles can be extended to the formation of benzo[b]thiophenes. This route offers a convergent approach where the thiophene ring is constructed with the desired substituents in a single key step.
Causality Behind Experimental Choices:
This one-pot reaction relies on the base-catalyzed condensation of a thioglycolate derivative with a suitably substituted precursor. The choice of a β-chloro-α,β-unsaturated aldehyde or ketone derived from a substituted benzene provides the necessary framework for the annulation to form the benzo[b]thiophene system.
Experimental Protocol (Proposed):
-
Materials: Methyl thioglycolate, a suitable 2-acetylphenyl derivative (e.g., 2-chloro-1-phenylethan-1-one), a strong base like sodium methoxide or potassium tert-butoxide.
-
Procedure:
-
A solution of the 2-substituted phenyl ketone (1 eq.) is treated with a chlorinating agent (e.g., sulfuryl chloride) to generate the corresponding α-chloro ketone in situ or as an isolated intermediate.
-
To a solution of a strong base (e.g., sodium methoxide) in methanol, methyl thioglycolate (1 eq.) is added at low temperature.
-
The α-chloro ketone derivative is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating, leading to a cascade of reactions: S-alkylation, intramolecular condensation, and dehydration to form the aromatic benzo[b]thiophene ring.
-
The reaction is quenched, and the product is isolated and purified.
-
start [label="2-Acetylphenyl\nDerivative"]; chlorination [label="Chlorination"]; intermediate [label="α-Chloro Ketone"]; thioglycolate [label="Methyl Thioglycolate"]; base [label="Base (e.g., NaOMe)"]; cyclization [label="One-pot Cyclization"]; product [label="Methyl 3-methylbenzo[b]thiophene-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate; chlorination -> intermediate; intermediate -> cyclization; thioglycolate -> cyclization; base -> cyclization; cyclization -> product; }
Route 3: Transition-Metal-Catalyzed Annulation
Modern organic synthesis heavily relies on transition-metal catalysis for the efficient formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly well-suited for the construction of heterocyclic systems like benzo[b]thiophenes.
Causality Behind Experimental Choices:
This approach leverages the ability of palladium catalysts to facilitate cross-coupling reactions. By starting with appropriately functionalized aromatic precursors, such as an ortho-halo-substituted alkyne and a sulfur source, an intramolecular annulation can be triggered to form the benzo[b]thiophene ring in a highly efficient manner.
Experimental Protocol (Proposed):
-
Materials: 2-Iodophenylacetylene or a related ortho-haloalkyne, a sulfur source like sodium sulfide or a thiolate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand (e.g., PPh₃, Xantphos), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMF, toluene).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, the ortho-haloalkyne (1 eq.), the sulfur source (1.2 eq.), the palladium catalyst (typically 1-5 mol%), the ligand, and the base are added.
-
A degassed solvent is added, and the reaction mixture is heated to a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product containing the benzo[b]thiophene core is then subjected to carboxylation and esterification as described in Route 1, or a carbonylative cyclization variant could be employed to introduce the ester group directly.
-
start [label="o-Haloalkyne"]; sulfur [label="Sulfur Source"]; catalyst [label="Pd Catalyst, Ligand, Base"]; annulation [label="Annulation"]; bbt_core [label="Benzo[b]thiophene Core"]; functionalization [label="Carboxylation & Esterification"]; product [label="Methyl 3-methylbenzo[b]thiophene-\n2-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> annulation; sulfur -> annulation; catalyst -> annulation; annulation -> bbt_core; bbt_core -> functionalization; functionalization -> product; }
Comparative Analysis
| Feature | Route 1: Classical Approach | Route 2: Fiesselmann Synthesis | Route 3: Transition-Metal Catalysis |
| Starting Materials | Readily available (thiophenol, chloroacetone) | Requires synthesis of specific precursors | Requires synthesis of functionalized aromatics |
| Number of Steps | Multi-step | Potentially one-pot for core synthesis | Multi-step (precursor synthesis + cyclization) |
| Reagent Toxicity | PPA is corrosive; n-BuLi is pyrophoric | Chlorinating agents can be hazardous | Palladium catalysts can be expensive and require careful handling |
| Scalability | Generally scalable with appropriate safety measures | Potentially scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
| Yield | Moderate to good overall yield | Potentially high-yielding for the key step | Generally good to excellent yields |
| Versatility | Well-established for a range of derivatives | Good for specific substitution patterns | Highly versatile for introducing diverse functionalities |
| Key Advantage | Robust and reliable | Convergent and potentially atom-economical | High efficiency and functional group tolerance |
| Key Disadvantage | Step-intensive | Substrate-specific | Catalyst cost and potential for metal contamination |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and cost-effectiveness.
-
Route 1 (Classical Approach) is a dependable choice for laboratory-scale synthesis, relying on well-understood and documented procedures. Its multi-step nature, however, may be a drawback for large-scale production.
-
Route 2 (Fiesselmann Synthesis) offers an elegant and convergent approach that can be highly efficient if the required precursors are readily accessible. Further optimization of this route for the specific target molecule could make it a very attractive option.
-
Route 3 (Transition-Metal Catalysis) represents the state-of-the-art in synthetic methodology, providing high yields and excellent functional group compatibility. While the initial investment in catalysts and ligands may be higher, the overall efficiency and versatility of this approach make it a strong contender, particularly for the synthesis of diverse libraries of analogs.
Ultimately, the selection of the most appropriate synthetic strategy will be a balance between these considerations, and the information presented in this guide is intended to aid researchers in making an informed decision based on their specific needs and resources.
References
Sources
A Comparative Guide to the Biological Activity of Benzo[b]thiophene-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the benzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents.[1] This guide provides an in-depth comparison of the biological activities of derivatives based on the "Methyl 3-methylbenzo[b]thiophene-2-carboxylate" core, with a particular focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The versatility of the benzo[b]thiophene ring system allows for extensive chemical modifications, leading to a diverse array of pharmacological profiles.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][2] The strategic placement of various substituents on this core structure can significantly modulate its biological efficacy and target specificity.
Comparative Analysis of Anticancer Activity
Derivatives of the benzo[b]thiophene scaffold have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[3] The mechanism of action often involves the disruption of fundamental cellular processes, such as tubulin polymerization or the inhibition of key signaling pathways.[3][4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzo[b]thiophene derivatives is intricately linked to the nature and position of their substituents. For instance, the introduction of an acrylonitrile group at the 2-position of the benzo[b]thiophene ring, coupled with specific substitutions on an adjacent phenyl ring, has yielded compounds with significant growth inhibitory effects.[3]
A noteworthy observation is that certain benzothiophene acrylonitrile analogs exhibit potent activity in the nanomolar range and can overcome P-glycoprotein (P-gp)-mediated drug resistance, a common challenge in cancer chemotherapy.[3] This suggests that these derivatives are not susceptible to efflux by this transporter, maintaining their intracellular concentration and cytotoxic effect.
In a different class of derivatives, modifications at the C-3 position of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide core have been shown to enhance anti-proliferative activity. Specifically, the presence of a carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5 significantly boosted the anticancer effects.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the 50% growth inhibition (GI₅₀) values for representative benzo[b]thiophene derivatives against various cancer cell lines. This data provides a quantitative basis for comparing the cytotoxic potential of these compounds.
| Compound ID | Structure | Cancer Cell Line | GI₅₀ (nM) | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10 - 66.5 | [3] |
| Non-Small Cell Lung | 10 - 35.4 | [3] | ||
| Melanoma | 10 - 45.9 | [3] | ||
| Ovarian | 10.5 - 25.1 | [3] | ||
| Renal | 26.6 - 45.2 | [3] | ||
| Breast | 28.3 - 47.8 | [3] | ||
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2 - 50.0 | [3] |
| b19 | benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | MDA-MB-231 (Breast) | Significant Inhibition | [4] |
Experimental Protocol: Cytotoxicity Assay (GI₅₀ Determination)
The following protocol outlines a standard method for determining the cytotoxic activity of test compounds against cancer cell lines.
Objective: To quantify the concentration of a compound that inhibits 50% of cancer cell growth (GI₅₀).
Materials:
-
Cancer cell lines (e.g., PC3, NCI/ADR-Res)
-
96-well plates
-
AlamarBlue® cell viability reagent
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay: Add AlamarBlue® reagent to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]
Signaling Pathway: Inhibition of the RhoA/ROCK Pathway
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to exert their anticancer effects by targeting the RhoA/ROCK signaling pathway.[4] This pathway is crucial for regulating cellular processes such as cell migration, invasion, and proliferation, which are often dysregulated in cancer.[4]
Caption: Inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.
Comparative Analysis of Antimicrobial Activity
Benzo[b]thiophene derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[2][5] The structural modifications on the benzo[b]thiophene core play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Structure-Activity Relationship (SAR) Insights
The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has been a successful strategy in developing potent antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[2] The nature of the substituent on the aromatic ring attached to the acylhydrazone moiety, as well as substitutions on the benzo[b]thiophene ring itself, significantly influences the antibacterial activity.
For instance, the presence of a chlorine atom at the 6-position of the benzo[b]thiophene ring in combination with a pyridin-2-ylmethylene group on the acylhydrazone resulted in a compound with a low minimum inhibitory concentration (MIC) against MRSA.[2]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzo[b]thiophene derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference strain) | 4 | [2] |
| S. aureus (Methicillin-resistant) | 4 | [2] | ||
| S. aureus (Daptomycin-resistant) | 4 | [2] | ||
| Chalcone Derivatives | 4-acetylphenyl-3-chloro-1-benzothiophene-2-carboxamide derivatives | S. aureus, B. subtilis | Moderate Activity | [5] |
| P. aeruginosa, E. coli | Slight to Moderate Activity | [5] | ||
| Pyrimidine Derivatives | Oxo-pyrimidines, Thio-pyrimidines | C. albicans, A. niger | Moderate to Marked Activity | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CaMHB) or other appropriate broth
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Experimental Workflow: Synthesis of Benzo[b]thiophene-2-Acylhydrazones
The synthesis of bioactive molecules is a critical step in drug discovery. The following diagram illustrates a general workflow for the synthesis of benzo[b]thiophene-2-acylhydrazones, which have shown promising antimicrobial activity.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of "Methyl 3-methylbenzo[b]thiophene-2-carboxylate" derivatives as antimicrobial agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzo[b]thiophene scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial efficacy. This guide provides a comprehensive comparison of the antimicrobial potency of various derivatives of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, offering insights into their structure-activity relationships and potential as future antimicrobial drugs.
Introduction to Benzo[b]thiophenes in Antimicrobial Research
The benzo[b]thiophene nucleus is a key structural motif in medicinal chemistry, known to confer significant biological activity.[1][2] Its derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and, notably, antimicrobial agents.[1][2] The fusion of a benzene ring with a thiophene ring creates a rigid, lipophilic structure that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This guide focuses on derivatives of the this compound scaffold, exploring how different chemical modifications influence their activity against a panel of clinically relevant bacteria and fungi.
Synthesis of Benzo[b]thiophene Derivatives: A General Overview
The synthesis of the studied benzo[b]thiophene derivatives typically begins with the preparation of a core intermediate, which is then elaborated through various chemical transformations. A common synthetic strategy involves the reaction of cyclohexanones with ethyl cyanoacetate to form a tetrahydrobenzo[b]thiophene core.[3] This core can then be N-acylated and subsequently hydrolyzed to yield the target carboxylic acid derivatives.[3] Another approach involves the electrophilic cyclization of 2-alkynyl thioanisoles, which provides a convenient route to 3-halo substituted benzo[b]thiophenes.[4]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic pathways for benzo[b]thiophene derivatives.
Comparative Antimicrobial Efficacy
The antimicrobial activity of various benzo[b]thiophene derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives from different studies.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Derivatives against Bacterial Strains (in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. faecalis | B. cereus | E. coli | P. aeruginosa | Reference |
| 3b | Tetrahydrobenzo[b]thiophene | 1.11 (µM) | - | - | 1.11 (µM) | 1.00 (µM) | [3] |
| 3f | Tetrahydrobenzo[b]thiophene | - | - | - | 0.64 (µM) | - | [3] |
| 3k | Tetrahydrobenzo[b]thiophene | - | - | - | - | 0.61 (µM) | [3] |
| 25 | 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | 16 | 16 | 16 | >512 | >512 | [4] |
| 26 | 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | 16 | 16 | 16 | >512 | >512 | [4] |
| 30 | 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | 64 | 64 | 16 | >512 | >512 | [4] |
| II.b | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | - | - | - | - | [1] |
Note: Some values from reference[3] are reported in µM.
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Derivatives against Fungal Strains (in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | Reference |
| 7, 8, 9 | 3-substituted phenyl-2-(3'-chlorobenzo[b]thiophene-2'-yl)quinazol-4-ones | Marked Activity | Marked Activity | [5] |
| 25 | 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | 16 | - | [4] |
| 26 | 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | 32 | - | [4] |
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial data reveals several key structure-activity relationships:
-
Substitution at the 3-position: Halogenation at the 3-position with chlorine or bromine appears to be crucial for activity against Gram-positive bacteria and fungi.[4]
-
Substitution at the 2-position: The presence of a hydroxyl group, particularly within a cyclohexanol moiety, at the 2-position significantly enhances antimicrobial activity.[4] This suggests that the alcohol group may play a vital role in the compound's interaction with its biological target.[4]
-
Acylhydrazone Moiety: The combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group has been shown to be effective against multidrug-resistant Staphylococcus aureus.[1]
-
Tetrahydrobenzo[b]thiophene Core: Derivatives with a tetrahydrobenzo[b]thiophene core have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing superior or comparable activity to the standard drug ciprofloxacin.[3]
The following diagram illustrates the key structural features influencing antimicrobial activity:
Caption: Key structural features for antimicrobial activity.
Experimental Protocols
General Procedure for Synthesis of 3-Halobenzo[b]thiophenes
A common method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynylthioanisoles.[4] In a typical procedure, the 2-alkynylthioanisole is dissolved in ethanol, followed by the addition of a sodium halide (e.g., NaCl or NaBr) and copper(II) sulfate. The reaction mixture is then heated, and upon completion, the product is isolated and purified by column chromatography.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial efficacy of the synthesized compounds is commonly determined using the broth microdilution method.[4] This technique involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][4]
The workflow for the broth microdilution assay is as follows:
Caption: Workflow for the broth microdilution assay.
Mechanism of Action: An Area for Further Investigation
While the antimicrobial efficacy of many benzo[b]thiophene derivatives has been established, their precise mechanism of action is not yet fully elucidated. Some studies suggest that these compounds may exert their effect by disrupting the bacterial cell membrane. For instance, certain thiophene derivatives have been shown to increase membrane permeabilization.[6] Another potential mechanism involves the inhibition of essential bacterial enzymes. Further research, including molecular docking studies and biochemical assays, is needed to identify the specific molecular targets of these promising antimicrobial agents.
Conclusion
Derivatives of this compound represent a versatile and potent class of antimicrobial agents. Structure-activity relationship studies have provided valuable insights for the rational design of new and more effective compounds. Specifically, the incorporation of a hydroxyl-containing substituent at the 2-position and a halogen at the 3-position of the benzo[b]thiophene ring are key strategies for enhancing antimicrobial activity. While significant progress has been made in the synthesis and evaluation of these compounds, further investigations into their mechanism of action are crucial for their development as next-generation antimicrobial drugs.
References
-
Al-Suwaidan, I. A., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 23(10), 2473. Available at: [Link]
-
Reddy, T. J., et al. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Trade Science Inc. Available at: [Link]
-
Le Douaron, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. Available at: [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1045055. Available at: [Link]
-
University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available at: [Link]
-
Karki, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. Available at: [Link]
-
Le Douaron, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Petranyi, G., et al. (1993). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 36(16), 2274-2281. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Medicinal Chemistry Research, 21(9), 2357-2364. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Comparative Guide to Heterocyclic Building Blocks: Methyl 3-Methylbenzo[b]thiophene-2-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the ultimate biological or material properties of a target molecule. This guide provides an in-depth comparison of Methyl 3-methylbenzo[b]thiophene-2-carboxylate with other key five-membered heterocyclic building blocks, namely indole and benzofuran analogues. By examining their synthesis, reactivity, and impact on biological activity, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Heterocyclic Scaffolds
Heterocyclic compounds are the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and electronic properties allow for precise interactions with biological targets. Among these, benzothiophenes, indoles, and benzofurans are privileged scaffolds, frequently appearing in approved drugs and clinical candidates.[1] The choice between these seemingly similar structures can have significant consequences for a molecule's potency, selectivity, and pharmacokinetic profile.
This guide focuses on This compound , a versatile building block that offers a unique combination of features. We will dissect its synthetic accessibility and reactivity in comparison to its isosteric counterparts, Methyl 3-methylindole-2-carboxylate and Methyl 3-methylbenzofuran-2-carboxylate, providing a clear rationale for its selection in drug discovery and materials science projects.
Synthesis of Key Heterocyclic Building Blocks
The ease and efficiency of synthesizing the core scaffold are paramount considerations in any synthetic campaign. Here, we compare the common synthetic routes to our three building blocks of interest.
This compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from a substituted thiophene. A common and effective method is the Fiesselmann thiophene synthesis , which involves the condensation of a β-ketoester with a thioglycolate derivative, followed by cyclization and aromatization.[2][3] A plausible and efficient route involves the synthesis of the parent carboxylic acid followed by esterification.
Synthetic Workflow:
Caption: Synthetic pathway to this compound.
A key advantage of this approach is the ready availability of the starting materials and the generally high yields of the cyclization step.[4]
Methyl 3-Methylindole-2-carboxylate
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from a ketone or aldehyde.
Synthetic Workflow:
Caption: Synthetic pathway to Methyl 3-methylindole-2-carboxylate.
While widely applicable, the Fischer indole synthesis can sometimes suffer from harsh reaction conditions and the formation of regioisomeric byproducts, depending on the substitution pattern of the starting materials.
Methyl 3-Methylbenzofuran-2-carboxylate
The synthesis of benzofurans often involves the cyclization of a suitably substituted phenol. A common strategy is the reaction of a salicylaldehyde or a phenoxyacetate derivative.
Synthetic Workflow:
Caption: Synthetic pathway to Methyl 3-methylbenzofuran-2-carboxylate.
The synthesis of benzofurans can be sensitive to the electronic nature of the substituents on the phenolic ring, which can influence the cyclization efficiency.
Comparative Reactivity
The inherent electronic properties of the benzothiophene, indole, and benzofuran ring systems dictate their reactivity towards various reagents, a crucial factor in downstream functionalization.
Electrophilic Aromatic Substitution
The reactivity of these heterocycles in electrophilic aromatic substitution is a key consideration for introducing further diversity. The general order of reactivity towards electrophiles is indole > benzofuran > benzothiophene .[6]
-
Indole: The nitrogen atom's lone pair significantly activates the ring towards electrophilic attack, primarily at the C3 position. The high nucleophilicity of the indole core can sometimes lead to side reactions or instability under strongly acidic conditions.
-
Benzofuran: The oxygen atom is less electron-donating than nitrogen, rendering the benzofuran ring less reactive than indole but still susceptible to electrophilic substitution, typically at the C2 position.
-
Benzothiophene: The sulfur atom is the least electron-donating of the three heteroatoms, making the benzothiophene ring the least reactive towards electrophiles. This lower reactivity can be advantageous, as it often allows for more controlled and selective reactions, minimizing unwanted side products.[7] Electrophilic substitution on the benzothiophene ring generally occurs at the C3 position.[4]
Reactivity and Regioselectivity:
| Heterocycle | Relative Reactivity | Preferred Site of Electrophilic Attack |
| Indole | High | C3 |
| Benzofuran | Moderate | C2 |
| Benzothiophene | Low | C3 |
Functionalization of the Carboxylate Group
The methyl ester group at the C2 position in all three building blocks provides a versatile handle for a variety of chemical transformations.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, which can then be coupled with amines to form amides or subjected to other carboxylic acid chemistries.[8]
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.
The reactivity of the ester group itself is generally similar across the three heterocyclic systems, although the overall reaction outcome can be influenced by the stability of the heterocyclic core under the reaction conditions.
Impact on Biological Activity: A Comparative Overview
The choice of the heterocyclic core can have a profound impact on the pharmacological profile of a molecule. While a direct comparison of the unsubstituted parent building blocks is rare, trends can be observed from studies on their derivatives.
| Property | Benzothiophene Derivatives | Indole Derivatives | Benzofuran Derivatives |
| Antimicrobial Activity | Often exhibit potent antibacterial and antifungal properties.[9][10] | Some derivatives show antimicrobial effects, but it is a less consistently reported activity. | Known to possess antibacterial and antifungal activities. |
| Anticancer Activity | A well-established scaffold in the design of anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors.[9] | A very prominent scaffold in anticancer drug discovery, with numerous approved drugs and clinical candidates. | Also explored as a scaffold for anticancer agents, with some derivatives showing potent activity. |
| Metabolic Stability | The sulfur atom can be susceptible to oxidation by cytochrome P450 enzymes, which can be a metabolic liability or a pathway for bioactivation. | The indole nitrogen can be a site for metabolism, and the ring itself can undergo oxidation. | The ether linkage in benzofurans can be metabolically stable, but the ring can be hydroxylated. |
A study comparing quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodial agents found no discernible pattern in efficacy when substituting the sulfur for an oxygen atom, suggesting that in some contexts, these scaffolds can be interchangeable without a significant loss of activity.[11] However, other studies have highlighted the unique contributions of each scaffold to the overall biological profile. For example, benzothiophene-based compounds have shown significant promise as selective PPARδ agonists.[12]
Experimental Protocols
To provide a practical context for the synthesis of these building blocks, the following are representative experimental protocols.
Synthesis of 3-Methylbenzo[b]thiophene-2-carboxylic acid
Materials:
-
2-Chloro-6-methylbenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Cyclization: To a solution of 2-chloro-6-methylbenzaldehyde (1 eq) in DMF, add methyl thioglycolate (1.1 eq) and K₂CO₃ (1.2 eq). Stir the mixture at 80 °C for 4 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Hydrolysis: The crude ester is dissolved in a mixture of methanol and 10% aqueous NaOH solution. The mixture is refluxed for 2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitated solid is collected by filtration, washed with water, and dried to afford 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
Esterification: The 3-methylbenzo[b]thiophene-2-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated to give this compound.
Synthesis of Methyl 3-Methylindole-2-carboxylate
Materials:
-
Phenylhydrazine
-
Methyl pyruvate
-
Ethanol
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Phenylhydrazone Formation: To a solution of phenylhydrazine (1 eq) in ethanol, add methyl pyruvate (1.1 eq). Stir the mixture at room temperature for 1 hour. The precipitated phenylhydrazone is collected by filtration and washed with cold ethanol.
-
Fischer Indole Synthesis: The phenylhydrazone is added portion-wise to pre-heated (100 °C) polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol. The mixture is stirred at this temperature for 30 minutes. After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield Methyl 3-methylindole-2-carboxylate.
Synthesis of Methyl 3-Methylbenzofuran-2-carboxylate
Materials:
-
o-Cresol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Diethyl carbonate
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
O-Alkylation: To a solution of o-cresol (1 eq) in acetone, add ethyl bromoacetate (1.1 eq) and K₂CO₃ (1.5 eq). The mixture is refluxed for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated.
-
Cyclization: The crude product from the previous step is added to a solution of sodium ethoxide in ethanol, followed by the addition of diethyl carbonate. The mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with water and acidified with HCl. The product is extracted with ether, and the organic layer is dried and concentrated.
-
Esterification: The crude carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid as described for the benzothiophene analog to afford Methyl 3-methylbenzofuran-2-carboxylate.[13]
Conclusion
The choice between this compound and its indole and benzofuran counterparts is a nuanced decision that depends on the specific goals of the synthetic project.
-
This compound offers a balance of synthetic accessibility and moderate reactivity. Its relative stability under a variety of reaction conditions makes it a robust building block for complex molecule synthesis. The benzothiophene core is a well-established pharmacophore, particularly in the areas of anticancer and antimicrobial research.[9]
-
Methyl 3-methylindole-2-carboxylate provides access to the highly privileged indole scaffold. Its high reactivity towards electrophiles allows for facile late-stage functionalization, but this can also be a double-edged sword, requiring careful protection strategies.
-
Methyl 3-methylbenzofuran-2-carboxylate is another valuable building block, with the benzofuran core being present in many natural products and biologically active molecules. Its synthesis and reactivity profile are intermediate between those of the indole and benzothiophene analogues.
Ultimately, the optimal choice of heterocyclic building block will be guided by a careful consideration of the desired synthetic route, the target molecule's intended application, and the desired physicochemical and pharmacological properties. This guide provides a foundational framework to aid researchers in making this critical decision.
References
- El-Sayed, M. A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Molecules, 27(15), 4993.
-
ChemSynthesis. (2025). methyl 3-methyl-2-indolinecarboxylate. Retrieved from [Link]
- Noyce, D. S., & Forsyth, D. A. (1974). Reactivity of benzo[b]thiophene in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry, 39(19), 2828–2832.
- Ibrahim, M. A., et al. (2023).
- Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2696–2705.
- Reddy, C. S., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Korean Chemical Society, 58(4), 398-404.
- Patel, R. B., et al. (2014). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Journal of Saudi Chemical Society, 18(5), 481-488.
- Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- Filzen, G. F., et al. (2007). Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3630-3635.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6548-6558.
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. Retrieved from [Link]
- Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4993.
- Inman, C. E., & Moody, C. J. (1998). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 75, 163.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
- EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid. (2011).
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- Taylor, D., et al. (2019). Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. South African Journal of Chemistry, 72, 137-144.
- Lejal, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 438.
- Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(46), 30068-30072.
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed., pp. 364-373). CRC Press.
- Ciaffaglione, V., et al. (2021).
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 164-177.
-
Tutorsglobe.com. (n.d.). Benzofuran, Benzothiophene and Indoles, Chemistry tutorial. Retrieved from [Link]
- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives.
- Alikhani, Z., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133.
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents [scielo.org.za]
- 12. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a privileged structure, integral to a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-diabetic, and anti-inflammatory properties.[1][2][3][4] This guide focuses on the in silico evaluation of derivatives of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents.[5] We will delve into a comparative analysis of these derivatives using computational techniques such as molecular docking, ADMET prediction, and molecular dynamics simulations to assess their potential as viable drug candidates.
The Rationale for In Silico Evaluation in Drug Discovery
Before committing to the resource-intensive process of chemical synthesis and biological testing, in silico studies provide a powerful and cost-effective approach to prioritize lead compounds. By simulating the interactions between a ligand and its biological target, we can predict binding affinities and modes of action. Furthermore, computational models allow for the early assessment of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), a critical factor in the success or failure of a drug candidate.
Experimental Workflows: A Step-by-Step In Silico Protocol
The following sections outline the standard computational workflow for evaluating novel derivatives of this compound.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand to a target protein.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS-2005). Software such as LigPrep in the Schrödinger Suite can be used for this purpose.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically the active site or a known allosteric site.
-
Generate a grid box around the defined binding site. The grid defines the space where the docking algorithm will search for favorable binding poses.
-
-
Docking Simulation:
-
Perform the docking calculations using software like Glide (Schrödinger) or AutoDock Vina.[6] These programs will systematically search for the best conformational and orientational fit of the ligand within the receptor's binding site.
-
The output is a set of docked poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., GlideScore, docking score in kcal/mol).
-
ADMET Prediction: Assessing Drug-Likeness
A promising drug candidate must not only have high affinity for its target but also possess favorable pharmacokinetic properties. ADMET prediction tools estimate these properties computationally.
Experimental Protocol:
-
Input Structures: Use the energy-minimized 3D structures of the derivatives from the ligand preparation step.
-
Property Calculation: Employ software like QikProp (Schrödinger) or online servers like SwissADME to calculate a range of physicochemical and pharmacokinetic properties.
-
Analysis: Analyze the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five, to identify candidates with a higher probability of oral bioavailability and a lower risk of toxicity.[7]
Comparative Data Analysis
The true power of in silico studies lies in the ability to compare multiple derivatives and identify structure-activity relationships (SAR). The following tables present a hypothetical comparative analysis of a series of this compound derivatives against a putative protein kinase target.
Table 1: Molecular Docking Scores of this compound Derivatives
| Compound ID | R-Group at C5 | R-Group at C6 | Docking Score (kcal/mol) | Key Interacting Residues |
| M3BTC | -H | -H | -7.2 | Leu244, Val292 |
| M3BTC-01 | -NO₂ | -H | -8.5 | Leu244, Val292, Asp350 (H-bond) |
| M3BTC-02 | -H | -Cl | -7.8 | Leu244, Val292, Phe348 |
| M3BTC-03 | -NH₂ | -H | -8.1 | Leu244, Val292, Asp350 (H-bond) |
| M3BTC-04 | -H | -OCH₃ | -7.5 | Leu244, Val292 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Lower docking scores indicate higher predicted binding affinity.
From this hypothetical data, we can infer that the introduction of a nitro or amino group at the C5 position, capable of forming hydrogen bonds with the active site residue Asp350, significantly improves the binding affinity compared to the parent compound.
Table 2: Predicted ADMET Properties of Selected Derivatives
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Oral Bioavailability |
| M3BTC | 220.27 | 3.1 | 0 | 2 | 0 | High |
| M3BTC-01 | 265.27 | 3.0 | 0 | 4 | 0 | High |
| M3BTC-02 | 254.72 | 3.6 | 0 | 2 | 0 | High |
| M3BTC-03 | 235.29 | 2.5 | 1 | 3 | 0 | High |
Note: This data is for illustrative purposes. All hypothetical compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
The ADMET analysis indicates that all the selected derivatives possess drug-like properties, with no violations of Lipinski's Rule of Five. This suggests that these compounds are likely to have good absorption and permeation characteristics.
Conclusion and Future Directions
This guide provides a framework for the in silico evaluation of this compound derivatives. The presented workflow, from molecular docking to ADMET prediction, allows for a rational and efficient approach to identifying promising drug candidates. The hypothetical data illustrates how comparative analysis can guide the design of novel compounds with improved potency and pharmacokinetic profiles.
The next logical steps in the drug discovery pipeline would be the chemical synthesis of the most promising candidates identified through these in silico studies, followed by in vitro biological evaluation to validate the computational predictions. This integrated approach of computational and experimental methods is crucial for accelerating the discovery of new and effective therapeutics based on the versatile benzo[b]thiophene scaffold.
References
-
Hameed P, S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Hooda, T., et al. (2019). In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1- (3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). Royal Society Open Science. Available at: [Link]
-
Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. (n.d.). PubMed. Available at: [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). NIH. Available at: [Link]
-
Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. (2024). Atmiya University. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. Available at: [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2025). ResearchGate. Available at: [Link]
-
Design, synthesis and anticancer evaluation of thiophene-based hydrazones: An integrated ADMET, DFT and molecular docking approach. (2026). ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents. (n.d.). ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Available at: [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. Available at: [Link]
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. Available at: [Link]
-
Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity. (n.d.). ProQuest. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity - ProQuest [proquest.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from established best practices and the safety profiles of structurally related compounds, offering a robust methodology in the absence of specific regulatory guidance for this precise molecule.
Hazard Assessment and Characterization
This compound, a member of the thiophene family, requires careful handling due to the potential hazards associated with this class of compounds. While specific toxicological data for this exact ester may be limited, a conservative approach, informed by data on analogous structures such as 3-Methylbenzo(b)thiophene-2-carboxylic acid and other thiophene derivatives, is essential.[1][2] These related compounds are known to be irritants to the skin and eyes and may cause respiratory irritation.[1][2]
Based on this, all waste containing this compound, including unreacted material, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Table 1: Hazard Profile Based on Structurally Related Compounds
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[1] | Use safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled.[1][2] | Handle in a well-ventilated area or a chemical fume hood. |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory. |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat should be worn, with all buttons fastened.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the laboratory for the accumulation of hazardous waste. This area should be under the direct control of the laboratory personnel.
Step 2: Prepare Labeled, Compatible Waste Containers Use containers made of materials compatible with this compound, such as high-density polyethylene (HDPE).[4] Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Segregate Waste by Physical State
-
Solid Waste:
-
Carefully transfer any unreacted solid this compound, contaminated weigh boats, and spatulas into a dedicated solid hazardous waste container.
-
Avoid generating dust during transfer.[2]
-
Keep the container securely closed when not in use.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals. Incompatible materials can include strong oxidizing agents, strong acids, and strong bases.[5]
-
Ensure the container is tightly sealed after each addition of waste.
-
-
Contaminated Personal Protective Equipment (PPE) and Labware:
-
Place all disposable gloves, bench paper, and other contaminated items into a separate, clearly labeled hazardous waste bag or container.
-
Glassware that cannot be decontaminated should be disposed of as solid hazardous waste.
-
Disposal Pathway Decision Framework
The following flowchart outlines the decision-making process for the disposal of this compound, ensuring compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Sources
Personal protective equipment for handling Methyl 3-methylbenzo[b]thiophene-2-carboxylate
A Researcher's Guide to Safely Handling Methyl 3-methylbenzo[b]thiophene-2-carboxylate
As a novel compound in discovery and development pipelines, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential safety and logistical information, grounded in established laboratory safety principles and data from structurally similar compounds.
Hazard Assessment of Structurally Related Compounds
Based on available data for analogous compounds, researchers should anticipate that this compound may present the following hazards:
-
Skin and Eye Irritation: Related benzo[b]thiophene derivatives are classified as skin and eye irritants.[1][4] Direct contact can cause redness, itching, and discomfort.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Some related compounds are considered harmful if ingested.[3]
It is crucial to handle this compound in a manner that minimizes direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eyes & Face | Hands | Body | Respiratory |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[5] | Nitrile or neoprene gloves (double-gloving recommended).[6] | Fully-buttoned laboratory coat.[7] | Use in a chemical fume hood or ventilated enclosure is recommended to avoid dust inhalation.[1][4] |
| Solution Preparation & Transfers | Chemical goggles. A face shield is recommended if there is a splash hazard.[8] | Nitrile or neoprene gloves.[5] | Laboratory coat. A chemically resistant apron is advisable for larger quantities.[6][8] | All operations should be performed in a certified chemical fume hood.[9] |
| Post-Reaction Work-up & Purification | Chemical goggles and a face shield.[8] | Chemically resistant gloves (consult glove manufacturer's compatibility charts for specific solvents).[5] | Laboratory coat and a chemically resistant apron.[8] | All operations must be conducted in a chemical fume hood.[9] |
Causality Behind PPE Choices:
-
Eye Protection: The use of chemical goggles is mandated by the potential for splashes of the compound or its solutions, which could cause serious eye irritation.[1][10]
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact. Double-gloving is a best practice when handling potentially hazardous compounds, minimizing the risk of exposure through pinholes or tears.[6]
-
Body Protection: A lab coat protects the skin and personal clothing from contamination.[7] A chemically resistant apron provides an additional layer of protection against larger spills of solutions.[8]
-
Respiratory Protection: Handling the solid compound can generate dust, and its solutions can produce vapors. Working within a chemical fume hood is a critical engineering control to prevent inhalation, which can lead to respiratory irritation.[1][9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe operational environment from receipt of the compound to its final disposal.
Detailed Protocols
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1] Avoid creating dust when handling the solid form.[1] Do not get in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2] Store away from strong oxidizing agents, as these are listed as incompatible materials for similar compounds.[2]
Accidental Release Measures
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[11] For small liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[12][13]
-
Major Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately. If you are trained to do so, wear appropriate PPE, including respiratory protection, and contain the spill.[13]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be placed in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and solvent rinses from contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal Pathway: All waste containers must be disposed of through your institution's official hazardous waste management program.[1][14] Do not pour any waste down the drain.[13]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 3-Methylbenzo(b)thiophene-2-carboxylic acid - SAFETY DATA SHEET. (2024-03-31).
- 3-METHYLBENZO[B]THIOPHENE - Safety Data Sheet - ChemicalBook. (2025-07-19).
- 3-Methylthiophene-2-carboxylic acid - Apollo Scientific. (2022-09-16).
- Methyl benzoate - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - TCI Chemicals. (2025-11-18).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-28).
- SAFETY DATA SHEET - Fisher Scientific.
- 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem - NIH.
- SAFETY DATA SHEET - Fisher Scientific.
- Benzo[b]thiophene Safety Data Sheet - TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02).
- Thiophene - Santa Cruz Biotechnology.
- Laboratory Safety Guidance - OSHA.
- Laboratory Safety Handbook | FENS.
- LABORATORY SAFETY.
- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
- Biochemistry laboratory safety rules for undergraduate medical students - ResearchGate. (2020-10-02).
- Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022-08-25).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. researchgate.net [researchgate.net]
- 8. pages.jh.edu [pages.jh.edu]
- 9. osha.gov [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 3-METHYLBENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
